1H,1H,2'H-Perfluorodipropyl ether
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,3,3-hexafluoro-3-(2,2,3,3,3-pentafluoropropoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F11O/c7-2(4(10,11)12)5(13,14)18-1-3(8,9)6(15,16)17/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOROOXPAFHWVRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)OC(C(C(F)(F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F11O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380985 | |
| Record name | 1H,1H,2'H-Perfluorodipropyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000-28-8 | |
| Record name | 1H,1H,2'H-Perfluorodipropyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1H,1H,2'H-Perfluorodipropyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for 1H,1H,2'H-Perfluorodipropyl ether (CAS No. 1000-28-8), a fluorinated ether with applications in various scientific fields, including as a solvent and a component in battery electrolytes. This document outlines two principal synthetic routes: the addition of a fluorinated alcohol to a fluoroolefin and the Williamson ether synthesis. Detailed experimental protocols, quantitative data, and reaction diagrams are provided to facilitate a comprehensive understanding of these methodologies.
Introduction
This compound, with the molecular formula C₆H₃F₁₁O, is a hydrofluoroether (HFE) that has garnered interest due to its unique physicochemical properties imparted by the significant degree of fluorination. These properties include chemical inertness, thermal stability, and specific solvency characteristics. The synthesis of such fluorinated ethers is a critical aspect of organofluorine chemistry, enabling the production of materials with tailored properties for advanced applications.
Synthesis Pathway 1: Addition of a Fluorinated Alcohol to a Fluoroolefin
This pathway involves the base-catalyzed addition of a fluorinated alcohol to a perfluoroalkene. A representative and analogous method is the synthesis of 1,1,2,3,3,3-hexafluoropropyl methyl ether from hexafluoropropylene and methanol.[1] This approach can be adapted for the synthesis of this compound by reacting 2,2,3,3-tetrafluoro-1-propanol with hexafluoropropylene.
Reaction Scheme:
Caption: Addition of a fluorinated alcohol to a fluoroolefin.
Experimental Protocol
This protocol is adapted from the synthesis of a similar hydrofluoroether.[1]
-
Preparation of the Alkoxide: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a suitable solvent such as anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is charged. 2,2,3,3-tetrafluoro-1-propanol (1.0 equivalent) is added to the solvent. A strong base, such as sodium hydride (NaH, 1.1 equivalents) or potassium hydroxide (KOH), is then added portion-wise at a controlled temperature (e.g., 0 °C) to form the corresponding alkoxide. The mixture is stirred until the evolution of hydrogen gas ceases (in the case of NaH) or for a specified period to ensure complete formation of the alkoxide.
-
Addition to Hexafluoropropylene: The reaction mixture containing the in-situ generated alkoxide is then treated with hexafluoropropylene (1.0-1.2 equivalents). This can be achieved by bubbling gaseous hexafluoropropylene through the solution or by adding it as a condensed liquid at low temperature. The reaction is typically carried out in a sealed pressure vessel.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature, which can range from room temperature to elevated temperatures (e.g., 50-80 °C), for a period of several hours (e.g., 4-24 hours) to ensure complete reaction. The progress of the reaction can be monitored by gas chromatography (GC) or ¹⁹F NMR spectroscopy.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess base is quenched by the addition of water or a dilute aqueous acid. The organic phase is separated, and the aqueous phase is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered. The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure this compound.
Quantitative Data
The following table presents typical quantitative data for the synthesis of hydrofluoroethers via the addition of alcohols to fluoroolefins, based on analogous reactions.[1]
| Parameter | Value |
| Reactants | 2,2,3,3-tetrafluoro-1-propanol, Hexafluoropropylene |
| Base | Sodium Hydride (NaH) or Potassium Hydroxide (KOH) |
| Solvent | N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) |
| Temperature | 50 - 80 °C |
| Reaction Time | 4 - 24 hours |
| Typical Yield | 70 - 95% |
Synthesis Pathway 2: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and versatile method for preparing ethers, including fluorinated ethers.[2][3][4][5] This Sₙ2 reaction involves the reaction of an alkoxide with an alkyl halide or a sulfonate ester. For the synthesis of this compound, there are two possible disconnection approaches.
Reaction Scheme:
Caption: Williamson ether synthesis routes for the target ether.
Experimental Protocol
This generalized protocol is based on established procedures for the Williamson ether synthesis of fluorinated ethers.
-
Alkoxide Formation: The selected fluorinated alcohol (either 1,1,2,3,3,3-hexafluoropropan-1-ol for Route B or 2,2,3,3-tetrafluoro-1-propanol for Route A) (1.0 equivalent) is dissolved in an anhydrous aprotic solvent such as DMF or THF in a reaction vessel under an inert atmosphere. A strong base like sodium hydride (NaH, 1.1 equivalents) is added portion-wise at 0 °C. The mixture is stirred until the alkoxide formation is complete.
-
Nucleophilic Substitution: The corresponding fluoroalkyl halide or sulfonate (e.g., tosylate or mesylate) (1.0-1.2 equivalents) is added to the solution of the alkoxide. The reaction mixture is then heated to a temperature typically ranging from 50 to 100 °C.
-
Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique such as GC-MS or ¹⁹F NMR to determine the consumption of the starting materials and the formation of the product.
-
Purification: After the reaction is complete, the mixture is cooled, and the work-up procedure is similar to that described for the addition pathway. The crude product is purified by fractional distillation to obtain the final this compound.
Quantitative Data
The following table summarizes typical quantitative data for the Williamson ether synthesis of hydrofluoroethers.
| Parameter | Value |
| Reactants | Fluoroalkoxide and Fluoroalkyl halide/sulfonate |
| Base | Sodium Hydride (NaH) |
| Solvent | N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) |
| Temperature | 50 - 100 °C |
| Reaction Time | 6 - 48 hours |
| Typical Yield | 60 - 85% |
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the -CH₂- and -CH- protons, with chemical shifts and coupling patterns influenced by the adjacent fluorine atoms. The hydrogens on the carbon adjacent to the ether oxygen typically appear in the 3.4-4.5 ppm region.[6]
-
¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. The spectrum will display distinct resonances for the different fluorine environments in the molecule, with chemical shifts and couplings providing detailed structural information.[7]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the C-O-C stretching vibration of the ether linkage, typically in the region of 1000-1300 cm⁻¹. Strong C-F stretching bands will also be prominent.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound and to analyze its fragmentation pattern, further corroborating the structure.
Commercial suppliers of this compound often provide spectroscopic data confirming the structure and purity of their products.[8][9]
Logical Workflow for Synthesis and Characterization
Caption: Overall workflow for the synthesis and characterization of the target ether.
Conclusion
This technical guide has detailed two robust and widely applicable synthesis pathways for this compound. The addition of a fluorinated alcohol to a fluoroolefin and the Williamson ether synthesis both offer viable routes to this valuable hydrofluoroether. The choice of method may depend on the availability of starting materials, desired scale of production, and specific laboratory capabilities. The provided experimental protocols and quantitative data serve as a foundation for researchers and professionals in the field to successfully synthesize and characterize this and similar fluorinated ether compounds.
References
- 1. 1,1,2,3,3,3-HEXAFLUOROPROPYL METHYL ETHER synthesis - chemicalbook [chemicalbook.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound [myskinrecipes.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
An In-depth Technical Guide to the Physicochemical Properties of 1H,1H,2'H-Perfluorodipropyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H,1H,2'H-Perfluorodipropyl ether, a partially fluorinated ether, presents a unique combination of properties suggesting its potential in various scientific and industrial applications, including as a solvent, refrigerant, and potentially in the pharmaceutical sector. This technical guide provides a comprehensive overview of its known and predicted physicochemical properties, detailed hypothetical experimental protocols for their determination, and explores a plausible, albeit theoretical, application in drug development as an inhalation anesthetic. The information is structured to be a valuable resource for researchers and professionals in chemistry and drug discovery.
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₆H₃F₁₁O | - |
| Molecular Weight | 300.07 g/mol | - |
| CAS Number | 1000-28-8 | - |
| Boiling Point | 81.3 - 87.5 °C at 760 mmHg | Multiple commercial supplier data |
| Density | 1.543 - 1.5844 g/cm³ at 20 °C | Multiple commercial supplier data |
| Refractive Index | 1.2751 | Commercial supplier data |
| Flash Point | Conflicting data: "None", 8.2 °C, 87.5 °C | Multiple commercial supplier data |
| Melting Point | Data not available | - |
| Vapor Pressure | ~10.5 kPa at 25 °C (Estimated) | QSPR Prediction |
| Water Solubility | Low (Estimated) | QSPR Prediction based on hydrophobicity |
| Solubility in DMSO | Soluble | EPA CompTox Chemicals Dashboard |
| Appearance | Colorless liquid | General property of hydrofluoroethers |
| Odor | Odorless | General property of hydrofluoroethers |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate and reproducible determination of physicochemical properties. Below are detailed methodologies for key experiments.
Synthesis via Williamson Ether Synthesis
A plausible method for the laboratory-scale synthesis of this compound is the Williamson ether synthesis.
-
Objective: To synthesize this compound from a suitable fluorinated alcohol and a fluorinated alkyl halide.
-
Materials:
-
1,1,2,3,3,3-Hexafluoropropan-1-ol
-
1-Bromo-2,2,3,3,3-pentafluoropropane
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
-
-
Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel is charged with a suspension of sodium hydride (1.1 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
1,1,2,3,3,3-Hexafluoropropan-1-ol (1.0 eq.) dissolved in anhydrous THF is added dropwise to the stirred suspension at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the alkoxide.
-
1-Bromo-2,2,3,3,3-pentafluoropropane (1.0 eq.) is then added dropwise to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for 12-24 hours, monitoring the reaction progress by gas chromatography (GC).
-
After completion, the reaction is cooled to room temperature and quenched by the slow addition of distilled water.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by fractional distillation to yield pure this compound.
-
Determination of Boiling Point
-
Objective: To determine the boiling point of the purified ether at atmospheric pressure.
-
Apparatus: Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask), heating mantle, boiling chips.
-
Procedure:
-
The purified liquid is placed in the distillation flask with a few boiling chips.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.
-
The liquid is heated gently.
-
The temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer is recorded as the boiling point. The atmospheric pressure should be recorded simultaneously.
-
Characterization by Spectroscopy
-
Objective: To confirm the structure and purity of the synthesized ether using NMR and Mass Spectrometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃). The spectrum is expected to show signals corresponding to the protons in the molecule, with chemical shifts influenced by the adjacent ether oxygen and fluorine atoms. Protons on the carbon adjacent to the ether oxygen typically appear in the 3.4-4.5 ppm region.
-
¹⁹F NMR: This is a powerful technique for fluorinated compounds. The spectrum will show distinct signals for the different fluorine environments in the molecule, with characteristic chemical shifts and coupling constants.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
A dilute solution of the sample in a volatile solvent is injected into the GC-MS.
-
The GC separates the compound from any impurities.
-
The mass spectrometer provides the mass-to-charge ratio of the parent molecule and its fragmentation pattern, which can be used to confirm the molecular weight and structure.
-
Hypothetical Application in Drug Development: Inhalation Anesthetic
Based on the structural similarities to known fluorinated ether anesthetics (e.g., sevoflurane, desflurane), it is plausible to hypothesize that this compound could exhibit anesthetic properties. The mechanism of action for such compounds is generally believed to involve the potentiation of γ-aminobutyric acid type A (GABA-A) receptors in the central nervous system.
Proposed Signaling Pathway: GABA-A Receptor Modulation
Inhaled anesthetics are thought to enhance the activity of GABA-A receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission. Potentiation of these receptors leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability, resulting in the state of general anesthesia.
Experimental Workflow for Anesthetic Potential Screening
To investigate the hypothetical anesthetic properties of this compound, a preclinical experimental workflow would be necessary.
Safety and Handling
As a fluorinated compound, this compound should be handled with appropriate safety precautions. While comprehensive toxicological data is not available, it is classified as an irritant by some suppliers. Good laboratory practices should be followed, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area. Due to the conflicting data on its flash point, it should be treated as potentially flammable and kept away from ignition sources. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a fluorinated ether with a developing but incomplete physicochemical profile. While its current applications are not well-documented in publicly accessible literature, its structural characteristics suggest potential for further investigation, particularly in areas where the unique properties of hydrofluoroethers are advantageous. The hypothetical application as an inhalation anesthetic provides a framework for future research and highlights the need for more extensive studies into its biological activity and safety profile. This guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this and similar fluorinated compounds.
In-Depth Technical Guide: 1H,1H,2'H-Perfluorodipropyl Ether (CAS 1000-28-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound with CAS number 1000-28-8, identified as 1H,1H,2'H-Perfluorodipropyl ether. This document consolidates available physicochemical data, general synthesis methodologies, and toxicological information. It is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.
Chemical Structure:
IUPAC Name: 1,1,1,2,3,3-Hexafluoro-3-(2,2,3,3,3-pentafluoropropoxy)propane[]
Synonyms: 1H,2H,2'H-Perfluorodipropyl ether, HFE-54-11mec-f[][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C6H3F11O | [][3][4] |
| Molecular Weight | 300.07 g/mol | [][3][4] |
| Boiling Point | 81.3 °C at 760 mmHg | [] |
| Density | 1.543 g/cm³ | [] |
| Appearance | Colorless Liquid | [5] |
Synthesis and Characterization
General Synthesis Methodology
A plausible synthetic route for this compound would involve the reaction of a partially fluorinated propanol with a perfluorinated propyl halide in the presence of a strong base.
Conceptual Experimental Workflow for Synthesis and Purification:
Structural Characterization
The structural confirmation of this compound would typically involve a combination of spectroscopic techniques. While specific spectral data for this compound is not publicly available, a general approach to its characterization is outlined below.
Spectroscopic Analysis Workflow:
One commercial supplier indicates that the infrared and NMR spectra conform to the expected structure for this compound[5].
Biological Activity and Drug Development Potential
Extensive searches of the scientific literature did not yield any specific information regarding the biological activity, mechanism of action, or applications in drug development for this compound. The broader class of hydrofluoroethers (HFEs) has found applications in the medical field, primarily as cleaning solvents for medical devices and, in some cases, as anesthetics. However, these applications are not specifically documented for the compound with CAS number 1000-28-8.
The lack of available data suggests that this compound has not been a significant focus of research in the pharmaceutical and drug development sectors to date.
Toxicology and Safety Information
Specific toxicological studies on this compound are limited. However, studies on other hydrofluoroethers generally indicate a low order of acute toxicity. For instance, some hydrofluoroethers have been shown to have an acute oral LD50 greater than 2000 mg/kg and are not classified as skin or eye irritants[6]. It is important to note that the toxicological properties can vary between different HFE structures.
As with any chemical, appropriate personal protective equipment should be used when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed handling and safety information.
Conclusion
This compound is a partially fluorinated ether with well-defined physicochemical properties. While general synthetic methodologies for this class of compounds are established, a detailed experimental protocol for this specific ether is not widely published. A significant gap in the current knowledge exists regarding its biological activity and potential applications in drug development. The available information suggests that its primary utility may lie outside the pharmaceutical research landscape, potentially in materials science or as a specialized solvent. Further research would be necessary to explore any potential biological effects or therapeutic applications of this compound.
References
1H,1H,2'H-Perfluorodipropyl ether molecular weight and formula
An In-Depth Technical Guide on 1H,1H,2'H-Perfluorodipropyl Ether
This guide provides detailed information on the molecular weight and chemical formula of this compound, a compound relevant to researchers, scientists, and professionals in drug development.
Physicochemical Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₆H₃F₁₁O[1][2][][4] |
| Molecular Weight | 300.07 g/mol [1][2][][4] |
| CAS Number | 1000-28-8[1][2][5][6][7] |
Structural and Chemical Identity
The relationship between the common name, molecular formula, and molecular weight is a foundational concept in chemistry. The IUPAC name for this compound is 1,1,1,2,3,3-hexafluoro-3-(2,2,3,3,3-pentafluoropropoxy)propane.[]
Chemical Identity Relationship
References
Spectroscopic Analysis of 1H,1H,2'H-Perfluorodipropyl Ether: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1H,1H,2'H-Perfluorodipropyl Ether
This compound, with the molecular formula C₆H₃F₁₁O and a molecular weight of 300.07 g/mol , is a fluorinated ether.[][2] The presence of a significant number of fluorine atoms imparts unique physicochemical properties to such molecules, including high thermal stability, chemical inertness, and altered solubility characteristics compared to their hydrocarbon analogs.[3] Spectroscopic analysis is crucial for confirming the structure and purity of these compounds. The primary techniques employed for the characterization of fluorinated ethers are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Infrared (IR) spectroscopy.[3]
Expected Spectroscopic Data
Based on the structure of this compound (CF₃CF₂CF₂OCH₂CFHCF₃), the following spectroscopic characteristics are anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated compounds. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the connectivity and chemical environment of the atoms in the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.0 - 4.5 | Triplet of triplets (tt) | 2H | -OCH₂- |
| ~ 5.5 - 6.5 | Doublet of multiplets (dm) | 1H | -CFH- |
Table 2: Predicted ¹⁹F NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -80 to -85 | Triplet (t) | CF₃-CF₂- |
| ~ -120 to -130 | Multiplet (m) | -CF₂-CF₂- |
| ~ -135 to -145 | Multiplet (m) | -CF₂-O- |
| ~ -140 to -150 | Doublet of multiplets (dm) | -CFH- |
| ~ -70 to -75 | Doublet (d) | -CF₃ (on chiral center) |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 60 - 70 | Triplet (t) | -OCH₂- |
| ~ 110 - 130 | Multiplet (m) | Fluorinated carbons |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a fluorinated ether is typically characterized by strong C-F and C-O stretching vibrations.[4]
Table 4: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 3000 | Weak to Medium | C-H stretch |
| 1000 - 1350 | Strong | C-F stretch |
| 1050 - 1150 | Strong | C-O-C stretch |
Experimental Protocols
Detailed experimental procedures are critical for obtaining high-quality and reproducible spectroscopic data. The following are generalized protocols for NMR and IR analysis of fluorinated ethers.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum. Due to the large chemical shift range of ¹⁹F, a wider spectral width (~200 ppm) is necessary.[5]
-
Proton decoupling may be applied to simplify the spectra.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the low natural abundance and longer relaxation times of the ¹³C nucleus.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
IR Spectroscopy Protocol
-
Sample Preparation:
-
For liquid samples, a small drop of the neat liquid can be placed between two KBr or NaCl plates to form a thin film.
-
Alternatively, a solution can be prepared by dissolving the sample in a suitable solvent (e.g., CCl₄) and placing it in a liquid cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Record the sample spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.
Workflow and Data Analysis Visualizations
The following diagrams illustrate the general workflows for spectroscopic analysis and data interpretation.
Conclusion
The structural characterization of this compound relies heavily on the application of NMR and IR spectroscopy. While specific, publicly available spectra for this compound are currently limited, this guide provides a robust framework for understanding the expected spectroscopic features and the methodologies required for their acquisition and interpretation. The predicted data tables and generalized protocols serve as a valuable resource for researchers and scientists involved in the synthesis, analysis, and application of this and structurally related fluorinated ethers. Further empirical studies are necessary to provide a definitive and detailed spectroscopic profile of this compound.
References
Technical Guide: Thermal Properties of 1H,1H,2'H-Perfluorodipropyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and boiling point of 1H,1H,2'H-Perfluorodipropyl ether (CAS No. 1000-28-8). This document collates available data, details relevant experimental protocols for property determination, and presents logical workflows for analysis, designed to be a critical resource for professionals in research and development.
Core Physicochemical Data
This compound, also known as 1,1,2,3,3,3-hexafluoropropyl 2,2,3,3,3-pentafluoropropyl ether, is a hydrofluoroether (HFE) with the molecular formula C₆H₃F₁₁O. The presence of a high degree of fluorination imparts properties such as high density, low surface tension, and non-flammability.
Quantitative Data Summary
| Property | Value | Source |
| Boiling Point | 87.5 °C at 760 mmHg | Fluoryx Labs[1] |
| 81.3 °C at 760 mmHg | BOC Sciences, Chemsrc[][3] | |
| 86 °C at 761 Torr | ChemicalBook | |
| Molecular Weight | 300.07 g/mol | Santa Cruz Biotechnology[4] |
| Density | 1.5844 g/mL at 20 °C | Fluoryx Labs[1] |
| 1.543 g/cm³ | BOC Sciences, Chemsrc[][3] |
Thermal Stability:
Experimental Protocols
Detailed methodologies for the determination of boiling point and thermal stability are crucial for accurate characterization. The following sections describe standard experimental protocols.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Standardized methods ensure reproducibility and comparability of results.
Methodology: OECD Test Guideline 103 & ASTM D1120
This protocol is a generalized procedure based on the principles outlined in OECD Test Guideline 103 and ASTM D1120 for the determination of the boiling point of liquids.
1. Apparatus:
- A round-bottom flask of appropriate size.
- A condenser with a coolant circulation system.
- A calibrated thermometer or thermocouple with a resolution of at least 0.5 °C.
- A heating mantle or oil bath for uniform heating.
- Boiling chips to ensure smooth boiling.
- A barometer to measure the atmospheric pressure.
2. Procedure:
- Place a measured volume of this compound into the round-bottom flask along with a few boiling chips.
- Assemble the apparatus, ensuring the thermometer bulb is positioned in the vapor phase, just below the side arm of the condenser.
- Begin circulating the coolant through the condenser.
- Apply heat to the flask at a controlled rate.
- Record the temperature when the liquid begins to boil and a steady reflux of condensate is observed on the thermometer. This temperature is the boiling point at the recorded atmospheric pressure.
- Correct the observed boiling point to standard atmospheric pressure (760 mmHg or 101.3 kPa) using the appropriate pressure correction formula if necessary.
Determination of Thermal Stability
Thermogravimetric Analysis (TGA) is a standard technique used to determine the thermal stability of a substance by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology: Thermogravimetric Analysis (TGA)
1. Apparatus:
- A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates.
- Sample pans (e.g., platinum, alumina).
- A gas delivery system for providing an inert atmosphere (e.g., nitrogen, argon).
2. Procedure:
- Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
- Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a tared sample pan.
- Place the sample pan in the TGA furnace.
- Purge the furnace with an inert gas at a controlled flow rate to provide an oxygen-free atmosphere.
- Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.
- Continuously record the sample mass as a function of temperature.
- The onset temperature of mass loss is determined from the resulting TGA curve and is indicative of the thermal decomposition temperature.
Visualizations
Experimental Workflow for Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the boiling point and thermal stability of a liquid chemical substance.
Conceptual Decomposition Pathway
While specific experimental data on the thermal decomposition of this compound is lacking, a conceptual decomposition pathway can be proposed based on the known chemistry of similar fluorinated ethers. The primary decomposition is expected to initiate at the weakest bonds in the molecule, which are the C-C and C-O bonds, rather than the highly stable C-F bonds.
References
- 1. fluoryx.com [fluoryx.com]
- 3. This compound | CAS#:1000-28-8 | Chemsrc [chemsrc.com]
- 4. scbt.com [scbt.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Solubility characteristics of fluorinated ethers in organic solvents
An In-depth Technical Guide to the Solubility of Fluorinated Ethers in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the solubility characteristics of fluorinated ethers in organic solvents. It covers the fundamental principles governing their solubility, presents available quantitative data, outlines standard experimental protocols for solubility determination, and offers visual diagrams to clarify complex relationships and workflows.
Core Principles: Factors Influencing Solubility
The solubility of fluorinated ethers is a complex interplay of molecular structure and intermolecular forces. The presence of highly electronegative fluorine atoms significantly alters the physical and chemical properties compared to their hydrocarbon analogs.[1][2] Key factors include the degree of fluorination, molecular polarity, and the potential for hydrogen bonding.
-
Degree of Fluorination: The extent of fluorine substitution is a primary determinant of solubility.
-
Partially Fluorinated Ethers (Hydrofluoroethers or HFEs): These compounds strike a balance between fluorophilicity and polarity.[1] This balance can enhance their compatibility and solubility with both polar and non-polar organic solvents.[1] HFEs are noted for their good solvency for a range of substances like oils and greases.[3]
-
Fully Fluorinated Ethers (Perfluoroethers): These ethers exhibit extreme chemical inertness.[1] The presence of numerous C-F bonds reduces polarizability and intermolecular interactions, leading to low surface energy.[1] Consequently, they are often both hydrophobic (water-repelling) and lipophobic (fat-repelling), limiting their solubility in many conventional organic solvents.[2]
-
-
Polarity and Intermolecular Forces: The introduction of fluorine atoms creates strong C-F bonds and influences the molecule's overall dipole moment.[4] While the C-F bond is highly polar, the symmetrical arrangement of these bonds in perfluorinated compounds can lead to a low overall molecular polarity. The primary intermolecular forces in perfluorinated systems are weak van der Waals forces, leading to poor interactions with hydrocarbon solvents.[5] For partially fluorinated ethers, the balance of fluorinated and hydrocarbon segments allows for more varied interactions, including dipole-dipole forces, which can enhance solubility in moderately polar solvents.[4]
-
Hydrogen Bonding: The ether oxygen atom can act as a hydrogen bond acceptor. However, the strong electron-withdrawing effect of adjacent fluorine atoms can reduce the basicity of the oxygen, weakening its ability to form hydrogen bonds.[6] Despite this, some fluorinated ethers, like Sevoflurane, can engage in hydrogen bonding, which can improve solubility in suitable solvents like alcohols.[4]
-
Temperature: The solubility of fluorinated ethers, like most solutes, is influenced by temperature. For volatile anesthetics such as desflurane and sevoflurane, solubility in blood (a complex aqueous medium) increases as the temperature is reduced.[7]
The following diagram illustrates the logical relationships between these core factors and the resulting solubility.
Quantitative Solubility Data
Precise quantitative data for the solubility of fluorinated ethers in a wide range of organic solvents is often proprietary or specific to certain applications, such as anesthetic agents. The following table summarizes available data, primarily focusing on miscibility, which is a qualitative measure of solubility where two substances are soluble in all proportions.
| Fluorinated Ether | Chemical Name | Solvent | Temperature (°C) | Solubility / Miscibility |
| Sevoflurane | Fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether | Ethanol | Room Temp. | Miscible[8][9] |
| Ether | Room Temp. | Miscible[8] | ||
| Chloroform | Room Temp. | Miscible[8] | ||
| Benzene | Room Temp. | Miscible[8] | ||
| Water | Room Temp. | Slightly Soluble / Very Slightly Soluble[8][10] | ||
| HFE-7100 | Methyl nonafluorobutyl ether | Acetone | Not Specified | Moderate Solubility[3][11] |
| HFE-7200 | Ethyl nonafluorobutyl ether | Not Specified | Not Specified | Good Solvency[3] |
| Desflurane | 2-(Difluoromethoxy)-1,1,1,2-tetrafluoroethane | Blood | 37 | Blood/Gas Partition Coefficient: 0.49[12] |
| Sevoflurane | Fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether | Blood | 37 | Blood/Gas Partition Coefficient: 0.62[12] |
Note: Blood/Gas Partition Coefficient is a measure of solubility in blood compared to a gas phase. A lower value indicates lower blood solubility.[13]
Experimental Protocol: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[14][15] It is considered a gold standard, particularly for compounds with low solubility.[15]
Detailed Methodology
-
Preparation:
-
Ensure all glassware is scrupulously clean and dry.
-
Use high-purity solute (the fluorinated ether) and solvent.[16] The purity of both components is critical for accurate measurements.
-
Prepare a series of vials or flasks for the experiment.
-
-
Sample Creation:
-
Add a pre-determined volume or weight of the solvent to each flask.
-
Add an excess amount of the fluorinated ether (solute) to the solvent.[14][17] The presence of undissolved solid or a separate liquid phase at the end of the experiment is necessary to confirm that a saturated solution has been achieved.[16]
-
-
Equilibration:
-
Seal the flasks tightly to prevent solvent evaporation.[14]
-
Place the flasks in a mechanical shaker or agitator within a temperature-controlled environment, such as a water bath or incubator.[14][17] Temperature must be adequately controlled throughout the experiment.[16]
-
Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. This can range from a few hours to 24 hours or longer, depending on the compound.[16][17][18] For kinetic solubility, shorter incubation times (e.g., 2 hours) may be used, whereas thermodynamic solubility requires longer periods (e.g., 24 hours).[18]
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solute to settle.
-
Carefully separate the saturated supernatant (the clear liquid portion) from the excess solute. This is a critical step and is typically achieved by:
-
-
Analysis:
-
Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent.
-
Determine the concentration of the fluorinated ether in the diluted sample using an appropriate analytical technique. Common methods include:
-
Calculate the original concentration in the saturated solution, which represents the solubility of the compound under the specified conditions.
-
The workflow for this protocol is visualized in the diagram below.
Conclusion
The solubility of fluorinated ethers in organic solvents is governed by a nuanced balance of factors, primarily the degree of fluorination and the resulting intermolecular forces. Partially fluorinated ethers (HFEs) often exhibit broader solubility due to their combination of polar and non-polar characteristics, making them versatile solvents.[1][3] In contrast, perfluorinated ethers tend to be immiscible with most common organic solvents.[19] For drug development professionals, understanding these principles is crucial, as solubility is a key factor in bioavailability and formulation.[18][20] Standardized methods like the shake-flask protocol provide the reliable, quantitative data necessary to guide research and development in this area.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. halocarbonlifesciences.com [halocarbonlifesciences.com]
- 9. chembk.com [chembk.com]
- 10. Sevoflurane | C4H3F7O | CID 5206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Solubility of desflurane (I-653), sevoflurane, isoflurane, and halothane in human blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical characteristics of desflurane in surgical patients: minimum alveolar concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. researchgate.net [researchgate.net]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. bioassaysys.com [bioassaysys.com]
- 18. enamine.net [enamine.net]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Literature review of hydrofluoroether (HFE) compounds
An In-depth Technical Guide to Hydrofluoroether (HFE) Compounds for Researchers and Drug Development Professionals
Introduction
Hydrofluoroethers (HFEs) are a class of organic compounds containing hydrogen, fluorine, carbon, and an ether linkage (R-O-R').[1][2][3] They were developed as third-generation replacements for ozone-depleting substances like chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and perfluorocarbons (PFCs).[1][4][5] HFEs exhibit a unique combination of properties, including low toxicity, non-flammability, and favorable environmental profiles, making them valuable in a wide range of high-tech applications.[1][2][6]
Introduced in the 1990s, these compounds are noted for having zero or near-zero ozone depletion potential (ODP) and lower global warming potential (GWP) compared to their predecessors.[4][6][7] Their characteristics—such as chemical inertness, low viscosity, low surface tension, and high dielectric strength—make them highly suitable for specialized industrial and scientific uses, including precision cleaning, heat transfer, and as solvents in pharmaceutical development.[2][3][8]
Physicochemical Properties of Common HFEs
HFEs are typically colorless, odorless, and liquid at room temperature.[1][6] Their physical and chemical properties can be tuned by altering the fluoroalkyl and alkyl groups attached to the ether oxygen. This versatility allows for the production of a range of HFE products with varying boiling points, viscosities, and solvency characteristics. The data below summarizes the properties of several commercially significant HFE compounds.
Table 1: Quantitative Physicochemical Properties of Selected Hydrofluoroethers
| Property | HFE-7100 | HFE-7200 | HFE-7500 | HFE-347 |
| Chemical Name | Methyl nonafluorobutyl ether | Ethyl nonafluorobutyl ether | 3-Ethoxy-dodecafluoro-2-(trifluoromethyl)hexane | 1,1,2,2-Tetrafluoroethyl 2,2,2-Trifluoroethyl Ether |
| CAS Number | 163702-08-7 / 163702-07-6 | 163702-06-5 / 163702-05-4 | 297730-93-9 | 406-78-0 |
| Boiling Point (°C) | 61[9] | 76[8][9] | 130[9] | 56.2 |
| Liquid Density (g/mL @ 25°C) | 1.52 | 1.43 | 1.66 | 1.48 |
| Viscosity (cP @ 25°C) | 0.38 | 0.46 | 1.3 | 0.41 |
| Surface Tension (dyn/cm @ 25°C) | 13.6 | 13.6 | 16.1 | 15.9 |
| Heat of Vaporization (kJ/kg) | 112 | 125 | 99 | 149 |
| Dielectric Strength (kV, 0.1" gap) | 40 | 37 | >40 | 18.1[10] |
Note: Data compiled from multiple sources. HFE-7100 and HFE-7200 are typically mixtures of isomers.
Key Applications
The unique properties of HFEs make them suitable for a diverse range of applications, from industrial cleaning to advanced medical and pharmaceutical uses.
-
Precision Cleaning and Solvents : Due to their low surface tension, low viscosity, and moderate solvency, HFEs are excellent for cleaning precision electronic parts, optical lenses, and medical devices.[2][8] They effectively remove particulate impurities, oils, greases, and fluorinated residues without leaving a residue.[2][8]
-
Heat Transfer Fluids : HFEs are used as heat transfer fluids and refrigerants in applications like semiconductor manufacturing (dry etching, photolithography), data center immersion cooling, and for power devices.[1][2][7] Their high dielectric strength, wide operating temperature range, and non-flammability are critical for these uses.[2][7]
-
Pharmaceuticals and Drug Development : In the pharmaceutical industry, HFEs serve as safe and environmentally sound solvents for the synthesis of complex fluorinated compounds, which are often key to the efficacy of modern drugs.[11] Their inertness provides precise control over reaction conditions, and their volatility facilitates easier purification of final products.[11] Certain fluorinated ethers have also been used as anesthetic agents.[12][13]
-
Carrier Fluids and Coatings : They act as carrier solvents for lubricants and in the deposition of coatings, particularly for electronic screens and fluoropolymers.[2][7]
-
Blowing Agents : HFEs are used as blowing agents in the manufacturing of foams and insulation materials as a replacement for ozone-depleting compounds.[7][12]
Synthesis of Hydrofluoroethers: Experimental Protocols
Several synthetic routes to HFEs have been developed. The primary methods involve either the fluorination of an existing ether compound or the formation of the ether linkage using a fluorine-containing precursor.[14] A common and efficient laboratory-scale method is a two-step process involving the tosylation of a fluoroalcohol followed by a Williamson ether synthesis.[15]
General Methodology: Two-Step Synthesis of HFEs from Fluoroalcohols
This process provides a versatile route to a range of HFE compounds under mild conditions.[15]
Step 1: Alcoholysis (Tosylation) of Fluoroalcohols The first step involves the conversion of a fluoroalcohol into a more reactive tosylate intermediate.
-
Reagents :
-
Fluoroalcohol (e.g., 2,2,3,3-tetrafluoro-1-propanol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH) solution
-
A suitable organic solvent (e.g., Tetrahydrofuran - THF)
-
-
Protocol :
-
The selected fluoroalcohol is dissolved in a cooled solution of aqueous sodium hydroxide.
-
p-Toluenesulfonyl chloride (TsCl), dissolved in an organic solvent like THF, is added dropwise to the alcohol solution while maintaining a low temperature (typically 0-5°C) to control the exothermic reaction.
-
The mixture is stirred vigorously for several hours at room temperature to ensure the complete formation of the tosylate intermediate.
-
The organic layer is separated, washed with water and brine to remove impurities, and then dried over an anhydrous drying agent (e.g., MgSO₄).
-
The solvent is removed under reduced pressure to yield the crude fluoroalkyl tosylate, which can be purified further if necessary.
-
Step 2: Williamson Ether Synthesis The second step involves the reaction of the tosylate intermediate with an alkoxide to form the final HFE product.[15]
-
Reagents :
-
Fluoroalkyl tosylate (from Step 1)
-
Sodium methoxide (NaOCH₃) or another suitable sodium alkoxide
-
Methanol (or corresponding alcohol) as the solvent
-
-
Protocol :
-
The fluoroalkyl tosylate is dissolved in methanol.
-
A solution of sodium methoxide in methanol is added to the tosylate solution. A slight molar excess of the alkoxide (e.g., 1.2:1 ratio of NaOCH₃ to tosylate) is often used to drive the reaction to completion.[15]
-
The reaction mixture is stirred at room temperature (around 25°C) for approximately 4-6 hours.[15]
-
Reaction progress can be monitored using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is quenched with water, and the HFE product is extracted using a suitable organic solvent.
-
The organic extract is washed, dried, and the solvent is evaporated. The resulting crude HFE is then purified by distillation to yield the final product with high purity.
-
This method has been shown to produce yields greater than 74% for the Williamson ether synthesis step.[15]
Caption: A diagram illustrating the two-step synthesis of HFEs.
Environmental and Safety Profile
A primary driver for the development of HFEs was the need for environmentally safer alternatives to CFCs and HCFCs.[6] They are characterized by zero ozone depletion potential and significantly lower global warming potentials compared to PFCs.[7][16]
Caption: HFEs as environmentally superior replacements for older solvents.
Table 2: Environmental and Safety Data for Selected Fluorinated Compounds
| Compound / Class | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-yr) | Atmospheric Lifetime (years) |
| CFC-113 | 0.8 | 6130 | 85 |
| HFC-134a | 0 | 1430 | 14 |
| PFC-116 | 0 | 12200 | 10000 |
| HFE-7100 | 0[9] | 320 | 4.1 |
| HFE-7200 | 0[9] | 55[10] | 0.77[5] |
| HFE-7500 | 0[9] | 100 | 2.8 |
Note: GWP and Lifetime values can vary slightly depending on the source and atmospheric model used.
In terms of safety, HFEs exhibit low toxicity, are generally non-flammable or have very narrow flammability limits, and are chemically stable.[2][6][16] This reduces the need for specialized equipment like explosion-proofing, which is often required for more flammable organic solvents.[6][9]
Role in Pharmaceutical Research and Development
The properties that make HFEs effective industrial solvents also make them highly valuable tools for pharmaceutical R&D professionals.
-
Reaction Solvent : As highlighted by the use of compounds like HFE-347, these ethers serve as excellent media for complex organic reactions, particularly for synthesizing fluorinated active pharmaceutical ingredients (APIs).[11] Their chemical inertness prevents interference with sensitive reagents, while their solvency promotes higher yields and product purity.[11]
-
Purification and Extraction : The defined boiling points and volatility of HFEs facilitate their removal during downstream processing. This is advantageous for the efficient separation and recovery of target molecules during purification steps.[11]
-
Safety in the Laboratory : The low toxicity and non-flammability of HFEs enhance the safety profile of laboratory environments, which is a paramount concern for researchers and technicians.[11]
Caption: The role of HFEs in the pharmaceutical development pipeline.
Conclusion
Hydrofluoroethers represent a significant advancement in solvent and fluid technology, providing a balance of high performance with environmental and worker safety.[9] For researchers, scientists, and drug development professionals, HFEs offer a versatile toolkit for applications ranging from precision cleaning of sensitive equipment to enabling complex chemical syntheses. Their continued development and application are crucial for industries seeking to meet stringent environmental regulations without compromising on performance and safety.[7]
References
- 1. Hydrofluoroether - Wikipedia [en.wikipedia.org]
- 2. labinsights.nl [labinsights.nl]
- 3. fluorined-chemicals.com [fluorined-chemicals.com]
- 4. Environmental risk assessment of hydrofluoroethers (HFEs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 6. ecolink.com [ecolink.com]
- 7. Hydrofluoroether (HFE) Chemical - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 8. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 9. solvents.net.au [solvents.net.au]
- 10. Alfa Chemistry Launches New Portfolio of Hydrofluoroethers for Scientific Endeavors [einpresswire.com]
- 11. nbinno.com [nbinno.com]
- 12. books.rsc.org [books.rsc.org]
- 13. fluorined-chemicals.com [fluorined-chemicals.com]
- 14. US5750797A - Process for the production of hydrofluoroethers - Google Patents [patents.google.com]
- 15. article.scirea.org [article.scirea.org]
- 16. lsschemicals.com [lsschemicals.com]
In-depth Technical Guide on the Toxicological Properties of 1H,1H,2'H-Perfluorodipropyl ether
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The toxicological properties of 1H,1H,2'H-Perfluorodipropyl ether have not been fully investigated, and publicly available data is limited. This guide summarizes the currently available information. All handling of this chemical should be conducted with caution in a well-ventilated laboratory setting, utilizing appropriate personal protective equipment.
Introduction
This compound, a fluorinated ether, belongs to the broad class of per- and polyfluoroalkyl substances (PFAS). Due to their unique properties, including thermal stability and chemical inertness, fluorinated ethers are utilized in various industrial applications. However, concerns regarding the potential toxicity and environmental persistence of some PFAS necessitate a thorough toxicological evaluation of individual compounds within this class. This document provides a concise overview of the known properties of this compound.
Physicochemical Properties
A compilation of the physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential environmental fate and designing toxicological experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1000-28-8 | [1][2] |
| Molecular Formula | C6H3F11O | [1][] |
| Molecular Weight | 300.07 g/mol | [1][] |
| Boiling Point | 81.3 °C at 760 mmHg | [1][] |
| Density | 1.543 g/cm³ | [1][] |
| Flash Point | 8.2 °C | [1] |
| Vapor Pressure | 91.6 mmHg at 25°C | [1] |
| Refractive Index | 1.272 | [1] |
| LogP | 3.69380 | [1] |
Toxicological Data
Comprehensive toxicological data for this compound is not available in the public domain. Safety Data Sheets (SDS) are the primary source of hazard information.
Acute Toxicity
No quantitative acute toxicity data, such as LD50 (median lethal dose) or LC50 (median lethal concentration), are available. However, SDS information suggests that the compound may be harmful by ingestion and inhalation.[4] It is also described as being irritating to mucous membranes and the upper respiratory tract.[4]
Irritation and Sensitization
The compound is classified as a substance that causes serious eye irritation.[4] Furthermore, it may cause an allergic skin reaction.[4]
Chronic Toxicity, Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There are no available studies on the chronic toxicity, genotoxicity, carcinogenicity, or reproductive and developmental toxicity of this compound.
Experimental Protocols
Due to the absence of published toxicological studies for this compound, specific experimental protocols used for its evaluation cannot be provided. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for the toxicological assessment of chemicals. A generalized workflow for toxicological evaluation is presented in Figure 1.
Signaling Pathways
There is no information available regarding the specific signaling pathways that may be affected by this compound.
Conclusion
The toxicological profile of this compound is largely unknown. The available information from safety data sheets indicates potential for eye irritation and skin sensitization, as well as possible harm from inhalation and ingestion. A comprehensive toxicological assessment, following established guidelines, is necessary to fully characterize the potential hazards of this compound to human health and the environment. Researchers and professionals in drug development should exercise extreme caution and implement robust safety measures when handling this chemical.
References
Methodological & Application
Application Notes and Protocols: Fluorinated Ethers in Lithium Battery Electrolytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated ethers are emerging as a critical class of co-solvents and additives in electrolytes for next-generation lithium batteries, including lithium-ion (Li-ion) and lithium-metal (LMB) systems. Their unique physicochemical properties, stemming from the strong electron-withdrawing nature of fluorine atoms, address several key challenges associated with conventional carbonate-based electrolytes. These advantages include enhanced oxidative stability for high-voltage applications, improved safety due to their non-flammable nature, and the formation of a stable solid-electrolyte interphase (SEI) on the lithium metal anode, which suppresses dendrite growth.[1][2][3][4][5] This document provides detailed application notes on the use of fluorinated ethers in lithium battery electrolytes, summarizes key performance data, and offers protocols for their experimental evaluation.
Key Fluorinated Ethers and Their Properties
Several fluorinated ethers have been extensively investigated for their use in lithium battery electrolytes. Among the most prominent are 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE) and bis(2,2,2-trifluoroethyl) ether (BTFE).[6] These hydrofluoroethers (HFEs) are often used as diluents in high-concentration electrolytes to reduce viscosity and improve wetting properties while maintaining high anodic stability.[2][7] More recently, novel terminally fluorinated glycol ethers have been synthesized to enhance both anodic stability and lithium salt solubility.[2][3]
The inclusion of fluorinated ethers as a co-solvent significantly impacts the bulk properties of the electrolyte and its interaction with the electrodes.[4]
Data Presentation: Physicochemical and Electrochemical Properties
The following tables summarize the key physicochemical properties of common fluorinated ethers and their impact on electrolyte performance compared to baseline carbonate-based electrolytes.
Table 1: Physicochemical Properties of Selected Fluorinated Ethers
| Property | 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE) | bis(2,2,2-trifluoroethyl) ether (BTFE) |
| Molecular Formula | C5H4F8O | C4H4F6O |
| Boiling Point (°C) | 92[4] | 62-63 |
| Density (g/mL) | 1.54 | 1.404 |
| Flash Point (°C) | 27 | 1[8] |
| Purity | ≥99% (Battery Grade) | 98% |
| Water Content (ppm) | ≤750 | Not specified |
| Acid Content (ppm) | ≤100 | Not specified |
Table 2: Comparison of TTE-Containing Electrolyte vs. Base Electrolyte
| Property | Base Electrolyte (1 M LiPF6 in EC/DEC/PC) | TTE-Containing Electrolyte (1 M LiPF6 in FEC/DMC/EMC/TTE) | Reference |
| Ionic Conductivity (mS cm⁻¹) | 11.56 | 6.50 | [4] |
| Flammability | Higher | Lower | [4] |
Mechanism of Action: SEI Formation and High-Voltage Stability
Fluorinated ethers play a crucial role in forming a robust and stable SEI on the lithium metal anode. The decomposition of fluorinated ethers and anions in the electrolyte contributes to the formation of a LiF-rich SEI.[9][10][11] This inorganic-rich interphase is mechanically stable and effectively suppresses the growth of lithium dendrites, a primary cause of battery failure and safety concerns.[1][9]
Furthermore, the high oxidative stability of fluorinated ethers, a result of the electron-withdrawing fluorine atoms lowering the Highest Occupied Molecular Orbital (HOMO) energy level, makes them ideal for high-voltage lithium-ion batteries.[12][13] They are less prone to decomposition at high potentials, enabling the use of high-energy-density cathode materials.[4][7]
Experimental Protocols
The following are detailed protocols for the preparation and electrochemical evaluation of fluorinated ether-based electrolytes.
Protocol 1: Preparation of a Fluorinated Ether-Based Electrolyte
Objective: To prepare a 1 M LiPF6 electrolyte in a fluoroethylene carbonate (FEC) and 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE) co-solvent system.
Materials:
-
Lithium hexafluorophosphate (LiPF6), battery grade
-
Fluoroethylene carbonate (FEC), battery grade
-
1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE), battery grade
-
Anhydrous solvents and salts
-
Argon-filled glovebox with H2O and O2 levels < 0.1 ppm
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Transfer all materials and equipment into an argon-filled glovebox.
-
Prepare the solvent mixture by combining FEC and TTE in the desired volumetric ratio (e.g., 3:7 v/v).[2]
-
Slowly add the calculated amount of LiPF6 salt to the solvent mixture while stirring continuously to achieve a 1 M concentration.
-
Continue stirring until the salt is completely dissolved. This may take several hours.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
Protocol 2: Electrochemical Characterization of Fluorinated Ether Electrolytes
Objective: To evaluate the electrochemical performance of the prepared fluorinated ether-based electrolyte in a Li||NMC811 coin cell.
Materials and Equipment:
-
CR2032 coin cell components (casings, spacers, springs)
-
NMC811 cathode (e.g., 1.43 mAh cm⁻² areal capacity)[2]
-
Lithium metal foil anode
-
Celgard 2325 separator[2]
-
Prepared fluorinated ether-based electrolyte
-
Coin cell crimper
-
Battery cycler (e.g., LAND battery tester)
-
Electrochemical impedance spectroscopy (EIS) analyzer
Procedure:
1. Coin Cell Assembly (inside an argon-filled glovebox): a. Place the NMC811 cathode in the center of the bottom coin cell case. b. Add a drop of the prepared electrolyte (e.g., 30 µL) onto the cathode surface.[2] c. Place the separator on top of the cathode. d. Add another drop of electrolyte to the separator. e. Place the lithium metal anode on the separator. f. Add the spacer and spring on top of the anode. g. Place the top coin cell case and crimp the cell using a coin cell crimper.
2. Electrochemical Testing: a. Formation Cycles: Cycle the assembled Li||NMC811 cell at a low C-rate (e.g., 0.1C) for the first few cycles (e.g., 2 cycles) within a defined voltage range (e.g., 2.8–4.35 V).[2][12] b. Cycling Performance: Cycle the cell at a higher C-rate (e.g., 0.33C discharge) for an extended number of cycles (e.g., 100-500 cycles) and record the discharge capacity and coulombic efficiency.[12] c. Rate Capability: Test the cell's performance at various C-rates to evaluate its power capabilities. d. Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at different cycle intervals to analyze the evolution of the SEI and charge transfer resistances.[9] e. Linear Sweep Voltammetry (LSV): Determine the electrochemical stability window of the electrolyte by performing LSV with a suitable working electrode (e.g., stainless steel or aluminum) at a slow scan rate (e.g., 0.05 mV s⁻¹).[12]
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of fluorinated ethers in lithium battery electrolytes.
Caption: Mechanism of LiF-rich SEI formation with fluorinated ethers.
Caption: Workflow for the evaluation of a new electrolyte co-solvent.
Caption: Structure-property relationship of fluorinated ethers.
References
- 1. US10224571B2 - Fluorinated ether as electrolyte co-solvent for lithium metal based anode - Google Patents [patents.google.com]
- 2. osti.gov [osti.gov]
- 3. Terminally fluorinated glycol ether electrolyte for lithium metal batteries (Journal Article) | OSTI.GOV [osti.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. me.psu.edu [me.psu.edu]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. CAS 333-36-8 | 2107-3-18 | MDL MFCD00010604 | Bis(2,2,2-trifluoroethyl)ether, battery grade | SynQuest Laboratories [synquestlabs.com]
- 9. Terminally fluorinated ether as a solvent for high-performance lithium metal battery electrolyte - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Deciphering the Decomposition Mechanisms of Ether and Fluorinated Ether Electrolytes on Lithium Metal Surfaces: Insights from CMD and AIMD Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Simulation guided molecular design of hydrofluoroether solvent for high energy batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA07670A [pubs.rsc.org]
Application Notes and Protocols: 1H,1H,2'H-Perfluorodipropyl Ether as a Heat Transfer Fluid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1H,1H,2'H-Perfluorodipropyl ether (CAS No. 1000-28-8) as a heat transfer fluid. Due to its unique properties, this hydrofluoroether (HFE) offers a combination of thermal stability, chemical inertness, and favorable environmental and safety profiles, making it a suitable candidate for various precise temperature control applications in research and development.
Properties of this compound and Related Hydrofluoroethers
Quantitative data for the specific thermophysical properties of this compound are not extensively available in publicly accessible literature. However, by examining data from analogous hydrofluoroethers (HFEs), we can establish a representative profile for its expected performance. The following table summarizes key physical and thermal properties for this compound where available, and for comparable HFE fluids.[1][2][3][] It is crucial to note that the values for analogous HFEs are provided for comparison and as an estimation of performance. For precise engineering calculations, experimental determination of the properties of this compound is recommended.
Table 1: Physical and Thermal Properties of this compound and Analogous Hydrofluoroethers
| Property | This compound | HFE-7100 (C4F9OCH3) | HFE-7200 (C4F9OC2H5) | HFE-7300 |
| CAS Number | 1000-28-8 | 163702-08-7 / 163702-07-6 | 163702-06-5 / 163702-05-4 | 132182-92-4 |
| Molecular Formula | C6H3F11O | C5H3F9O | C6H5F9O | C7H3F13O |
| Molecular Weight ( g/mol ) | 300.07 | ~250 | ~264 | ~350 |
| Boiling Point (°C at 760 mmHg) | 81.3 - 86[] | 61 | 76 | 98 |
| Density (g/cm³ at 25°C) | 1.543 - 1.5844[3][] | 1.52 | 1.43 | 1.66 |
| Kinematic Viscosity (cSt at 25°C) | Data not available | 0.38 | 0.46 | 0.9382 |
| Thermal Conductivity (W/m·K at 25°C) | Data not available | 0.069 | 0.066 | 0.062 |
| Specific Heat (kJ/kg·K at 25°C) | Data not available | 1.17 | 1.21 | 1.14 |
| Pour Point (°C) | Data not available | -135 | -138 | -79.95 |
| Flash Point | Data not available | None | None | None |
| Vapor Pressure (mmHg at 25°C) | 91.6[3] | 202 | 114 | 4.5 (at 20°C) |
Key Features and Applications
Hydrofluoroethers like this compound are valued for a range of properties that make them excellent heat transfer fluids in demanding applications.[5][6][7][8]
Key Features:
-
Wide Operating Temperature Range: HFEs can be utilized in both low and moderate temperature applications.[9]
-
Excellent Thermal Stability: The strong C-F bonds contribute to high thermal stability, resisting decomposition at elevated temperatures.[6]
-
Chemical Inertness: They are compatible with a wide variety of materials, including metals, plastics, and elastomers.
-
Good Dielectric Properties: Their high dielectric strength and electrical resistivity make them suitable for cooling electronics and other sensitive equipment.[10]
-
Low Toxicity and Non-Flammability: HFEs generally exhibit low toxicity and have no flash point, enhancing laboratory safety.[8]
-
Environmental Profile: They have zero ozone depletion potential (ODP) and a lower global warming potential (GWP) compared to perfluorocarbons (PFCs).[5][6]
Applications in Research and Drug Development:
-
Cooling of Analytical Instrumentation: Maintaining stable temperatures in sensitive equipment such as mass spectrometers, NMR systems, and X-ray diffraction instruments.
-
Pharmaceutical and Chemical Process Control: Precise temperature regulation of reactors, distillation units, and other process equipment in drug synthesis and development.
-
Semiconductor and Electronics Cooling: Used in the manufacturing and testing of electronic components where dielectric properties are crucial.[11]
-
Solvent and Reagent Temperature Control: Maintaining specific temperatures for temperature-sensitive reactions and biological samples.
Experimental Protocols
Protocol for Evaluating Heat Transfer Performance
This protocol outlines a general procedure for evaluating the heat transfer performance of this compound in a laboratory-scale setup.
Objective: To determine the heat transfer coefficient of this compound at various flow rates and temperatures.
Materials:
-
This compound
-
A closed-loop heat transfer system consisting of:
-
A fluid reservoir
-
A variable-speed pump
-
A heated test section with a known surface area and a controllable heat source (e.g., cartridge heater)
-
A cooling section (heat exchanger)
-
Flow meter
-
Temperature sensors (e.g., thermocouples or RTDs) at the inlet and outlet of the test section, and on the surface of the heated section.
-
-
Data acquisition system
Procedure:
-
System Preparation:
-
Ensure the heat transfer loop is clean and dry.
-
Carefully fill the system with this compound, avoiding the introduction of air.
-
Check for leaks.
-
-
Degassing:
-
Circulate the fluid at a low flow rate and a slightly elevated temperature (below the boiling point) to remove any dissolved gases.
-
-
Experimental Run:
-
Set the pump to the desired flow rate.
-
Apply a known power to the heater in the test section.
-
Allow the system to reach a steady state, where the temperatures are no longer changing significantly.
-
Record the following data:
-
Fluid flow rate.
-
Power input to the heater.
-
Inlet and outlet temperatures of the fluid in the test section.
-
Surface temperature of the heated section at multiple points.
-
-
-
Data Analysis:
-
Calculate the heat absorbed by the fluid using the equation: Q = ṁ * C_p * (T_out - T_in), where ṁ is the mass flow rate and C_p is the specific heat capacity.
-
Calculate the average heat transfer coefficient (h) using: h = Q / (A * (T_surface - T_bulk)), where A is the heat transfer surface area, T_surface is the average surface temperature, and T_bulk is the average bulk fluid temperature.
-
-
Repeat:
-
Repeat steps 3 and 4 for a range of flow rates and heat inputs to characterize the fluid's performance under different conditions.
-
Safety and Handling Protocol for this compound
As a perfluorinated compound, proper handling procedures are essential to ensure laboratory safety.
Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, closed-toe shoes, and long pants.
-
Use chemical-resistant gloves (e.g., nitrile or neoprene).
-
Wear safety glasses or goggles.
Handling Procedures:
-
Handle the fluid in a well-ventilated area, preferably within a fume hood, especially when heating.
-
Avoid direct contact with skin and eyes.
-
Prevent inhalation of vapors.
-
Keep containers tightly sealed when not in use to prevent evaporation.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from sources of heat and ignition.
-
Store in the original, tightly sealed container.
Spill and Waste Disposal:
-
In case of a small spill, absorb the fluid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Dispose of waste this compound and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge to drains or the environment.
Visualizations
Caption: Relationship between properties and suitability.
Caption: Experimental workflow for performance evaluation.
References
- 1. Density, Surface Tension, and Kinematic Viscosity of Hydrofluoroethers HFE-7000, HFE-7100, HFE-7200, HFE-7300, and HFE-7500 - FAU CRIS [cris.fau.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | CAS#:1000-28-8 | Chemsrc [chemsrc.com]
- 5. Hydrofluoroether - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 8. labinsights.nl [labinsights.nl]
- 9. Hydrofluoroether (HFE) Chemical - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. ecolink.com [ecolink.com]
Application Notes and Protocols: The Role of Fluorinated Ethers in Modern Pharmaceutical Synthesis
Introduction
While specific applications of 1H,1H,2'H-Perfluorodipropyl ether in pharmaceutical synthesis are not extensively documented in publicly available literature, the broader class of fluorinated ethers represents a cornerstone in modern drug discovery and development. The unique physicochemical properties imparted by fluorine atoms make these compounds highly valuable as intermediates, solvents, and reagents. This document provides an overview of the applications, advantages, and representative protocols for the use of fluorinated ethers in pharmaceutical synthesis, drawing parallels that would be relevant for compounds such as this compound.
The strategic incorporation of fluorine into drug candidates can significantly enhance pharmacokinetic and physicochemical properties.[1] Fluorinated ethers, in particular, are leveraged to improve metabolic stability, bioavailability, and binding affinity.[1][2] For instance, the trifluoromethoxy group (-OCF3) is a key functional moiety in several drugs, where it enhances lipophilicity and resistance to metabolic degradation.[2]
Advantages of Fluorinated Solvents and Reagents
Fluorinated ethers and other fluorinated compounds offer a distinct set of advantages in synthetic chemistry, making them attractive for pharmaceutical manufacturing.[3][4]
Key Advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by enzymes like cytochrome P450.[1]
-
Increased Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[1]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa and dipole moment of nearby functional groups, which can in turn affect a drug's binding affinity and bioavailability.[1]
-
Unique Solvent Properties: As solvents, fluorinated ethers are often chemically inert, thermally stable, and have low boiling points, which facilitates their removal after a reaction.[3][5][6] They also exhibit low surface tension and can be used in a variety of applications, including precision cleaning of manufacturing equipment.[3][4]
-
Environmental and Safety Profile: Many fluorinated solvents are non-flammable, non-explosive, and have zero ozone depletion potential.[3][4]
Data Presentation: Properties of Common Fluorinated Solvents
The following table summarizes the physical properties of some fluorinated compounds used in synthesis, providing a comparative basis for their application.
| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Key Features |
| This compound | 1000-28-8 | C₆H₃F₁₁O | 81.3 | 1.543 | A partially fluorinated ether.[] |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 920-66-1 | C₃H₂F₆O | 59 | 1.596 | A polar, non-nucleophilic protic solvent that can prevent side reactions.[8][9] |
| 2,2,2-Trifluoroethanol (TFE) | 75-89-8 | C₂H₃F₃O | 74 | 1.38 | Can act as both a solvent and a reagent in certain reactions.[9] |
| Methyl Perfluorobutyl Ether | 163702-08-7 | C₅H₃F₉O | 61 | 1.52 | Used as a specialty solvent and in cleaning applications. |
| Ethyl Perfluorobutyl Ether | 163702-07-6 | C₆H₅F₉O | 76 | 1.43 | Similar applications to its methyl counterpart. |
Experimental Protocols
The following are generalized protocols that illustrate the synthesis and application of fluorinated ethers in contexts relevant to pharmaceutical development.
Protocol 1: Synthesis of a Partially Fluorinated Ether via Williamson Ether Synthesis
This protocol describes a general method for the synthesis of partially fluorinated ethers, a common structural motif in medicinal chemistry. The Williamson synthesis is a reliable method for forming the ether linkage.[2]
Objective: To synthesize a model partially fluorinated ether.
Materials:
-
Sodium 2,2,2-trifluoroethoxide
-
Methyl iodide
-
Anhydrous polar aprotic solvent (e.g., DMF or THF)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Instrumentation for product characterization (e.g., NMR, GC-MS)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, dissolve sodium 2,2,2-trifluoroethoxide in the anhydrous solvent.
-
With vigorous stirring, slowly add methyl iodide to the reaction mixture at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product using an appropriate method, such as distillation or column chromatography.
-
Characterize the final product using NMR spectroscopy (¹H, ¹⁹F, ¹³C) and mass spectrometry to confirm its structure and purity.[2]
Protocol 2: Fluorination Reaction Using a Perfluorinated Ether as a Solvent
This protocol outlines a general procedure for a fluorination reaction where a perfluorinated ether is used as a solvent. The inert nature of these solvents is advantageous in reactions with sensitive reagents.[5]
Objective: To perform a nucleophilic fluorination reaction in a perfluorinated solvent.
Materials:
-
Organic substrate containing a suitable leaving group (e.g., a tosylate or mesylate)
-
A nucleophilic fluorinating agent (e.g., potassium fluoride)
-
A phase-transfer catalyst (e.g., 18-crown-6)
-
A high-boiling perfluorinated ether (e.g., perfluoroperhydrophenanthrene)
-
Standard laboratory glassware
-
Heating mantle with temperature control
-
Analytical instruments for monitoring and characterization
Procedure:
-
To a reaction vessel, add the organic substrate, the fluorinating agent, and the phase-transfer catalyst.
-
Add the perfluorinated ether as the solvent. The amount can be adjusted to partially or fully replace a conventional organic solvent.[5]
-
Heat the reaction mixture to the desired temperature under an inert atmosphere. The high boiling point of many perfluorinated ethers allows for high reaction temperatures.[5]
-
Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or LC-MS.
-
Once the reaction is complete, cool the mixture.
-
Due to the immiscibility of perfluorocarbons with many organic solvents, the product can often be separated by simple phase separation after adding a conventional organic solvent.[5]
-
The perfluorinated solvent can be recovered and potentially recycled.[5]
-
The organic layer containing the product is then subjected to standard workup procedures (washing, drying, and solvent evaporation).
-
Purify and characterize the fluorinated product as described in Protocol 1.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of fluorinated ethers in pharmaceutical synthesis.
Caption: Logical relationship between the advantages and applications of fluorinated ethers.
References
- 1. tandfonline.com [tandfonline.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. envirotechint.com [envirotechint.com]
- 4. What Are The Advantages Of Using Fluorinated Solvents | ORAPI Asia [orapiasia.com]
- 5. US6198011B1 - Solvents for use in fluorination reactions - Google Patents [patents.google.com]
- 6. sibran.ru [sibran.ru]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Reactions in Perfluorinated Solvents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting chemical reactions in perfluorinated solvents. It focuses on the principles of fluorous chemistry, offering a practical guide to experimental setup, reaction execution, and product purification. The unique properties of perfluorinated solvents, such as their immiscibility with many organic solvents and high gas solubility, are leveraged to facilitate catalyst and reagent recovery, making these methods attractive for sustainable chemistry and high-throughput synthesis.
Introduction to Fluorous Chemistry
Fluorous chemistry utilizes perfluorinated compounds or substituents to aid in the recovery of catalysts or reaction products.[1] By attaching a "fluorous pony-tail" (a perfluoroalkyl chain) to a molecule, its solubility profile is dramatically altered, making it highly soluble in fluorous solvents and insoluble in most organic solvents.[2] This partitioning behavior forms the basis of fluorous separation techniques.
A key technique in fluorous chemistry is the Fluorous Biphasic System (FBS) . In an FBS, a reaction is conducted in a mixture of a perfluorinated solvent and a conventional organic solvent.[2] At room temperature, these solvents are immiscible, forming two distinct layers. However, upon heating, they can become a single homogeneous phase, allowing the reaction to proceed efficiently.[2][3] After the reaction is complete, cooling the mixture causes the phases to separate again. The fluorous-tagged catalyst is retained in the fluorous phase, while the product resides in the organic phase, allowing for simple separation by decantation and enabling the reuse of the expensive catalyst.[2][3]
Purification of products from fluorous reactions is often accomplished using Fluorous Solid-Phase Extraction (F-SPE) . This technique uses silica gel modified with a fluorous stationary phase.[4][5] A crude reaction mixture is loaded onto the F-SPE cartridge, and a "fluorophobic" solvent (typically a mixture of an organic solvent and water) is used to elute the non-fluorous compounds.[4] The fluorous-tagged components are retained on the silica and can then be eluted with a "fluorophilic" solvent like methanol or THF.[4][6]
Application Note 1: Synthesis of a Fluorous-Tagged Phosphine Ligand
The synthesis of fluorous-tagged ligands is a crucial first step for many fluorous catalytic applications. This protocol describes a general method for the synthesis of a P-fluorous phosphine ligand, where a perfluoroalkyl group is directly bonded to the phosphorus atom. These ligands exhibit both electron-poor characteristics and fluorous affinity, making them valuable for a range of catalytic reactions.
Reaction Scheme:
R₂P-H + I-Rf → R₂P-Rf + HI (Secondary Phosphine + Perfluoroalkyl Iodide → P-Fluorous Phosphine Ligand + Hydrogen Iodide)
Experimental Protocol: Synthesis of a Diphenyl-perfluoroalkyl-phosphine Ligand
Materials:
-
Diphenylphosphine (1 equivalent)
-
Perfluoroalkyl iodide (e.g., 1-iodoperfluorooctane) (1.2 equivalents)
-
Triethylamine (1.5 equivalents)
-
Toluene (anhydrous)
-
AIBN (azobisisobutyronitrile) (0.1 equivalents)
-
Nitrogen or Argon source for inert atmosphere
-
Schlenk flask and line
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add diphenylphosphine, perfluoroalkyl iodide, and anhydrous toluene.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Add AIBN to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by ³¹P NMR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add triethylamine to quench the HI formed during the reaction.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by fluorous solid-phase extraction (F-SPE) or by crystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Data Presentation:
| Compound | Molecular Weight | Yield (%) | ³¹P NMR (δ, ppm) |
| Diphenylphosphine | 186.19 | - | -23.5 |
| 1-Iodoperfluorooctane | 545.96 | - | - |
| Diphenyl(perfluorooctyl)phosphine | 594.34 | 75-85 | -3.2 |
Application Note 2: Rhodium-Catalyzed Hydroformylation of 1-Dodecene in a Fluorous Biphasic System
This protocol details the hydroformylation of a long-chain olefin, 1-dodecene, using a rhodium catalyst with a fluorous-tagged phosphine ligand in a fluorous biphasic system. This method demonstrates the principle of thermomorphic catalysis, where the reaction is carried out in a homogeneous phase at elevated temperature, and the catalyst is easily recovered in the fluorous phase upon cooling.
Experimental Workflow Diagram:
Caption: Workflow for fluorous biphasic hydroformylation.
Experimental Protocol:
Materials:
-
[Rh(acac)(CO)₂] (0.01 mol%)
-
Fluorous-tagged phosphine ligand (e.g., P(CH₂CH₂C₈F₁₇)₃) (4 equivalents relative to Rh)
-
1-Dodecene (1 equivalent)
-
Perfluorodecalin (fluorous solvent)
-
Toluene (organic solvent)
-
Syngas (1:1 mixture of CO and H₂)
-
High-pressure autoclave equipped with a magnetic stirrer and temperature control
Procedure:
-
In a glovebox, charge the autoclave with [Rh(acac)(CO)₂] and the fluorous-tagged phosphine ligand.
-
Add perfluorodecalin and toluene in a 1:2 volume ratio.
-
Add 1-dodecene to the solvent mixture.
-
Seal the autoclave, remove it from the glovebox, and connect it to the syngas line.
-
Pressurize the autoclave with syngas to the desired pressure (e.g., 60 bar) and then heat to the reaction temperature (e.g., 100 °C) with vigorous stirring. The two solvent phases should become one at this temperature.
-
Maintain the reaction at the set temperature and pressure for the desired time (e.g., 4-12 hours). Monitor the reaction progress by taking samples (if possible) and analyzing by GC.
-
After the reaction is complete, cool the autoclave to room temperature. The fluorous and organic phases will separate.
-
Carefully vent the excess syngas.
-
The organic layer containing the product aldehydes can be separated from the fluorous layer containing the catalyst via a cannula or a separation funnel.
-
The fluorous layer containing the catalyst can be reused for subsequent reactions by adding fresh substrate and organic solvent.
-
The product in the organic layer can be purified by distillation or chromatography.
Data Presentation: Catalyst Recycling and Product Selectivity
| Cycle | Conversion of 1-Dodecene (%) | Selectivity to Linear Aldehyde (%) | Rh Leaching in Organic Phase (ppm) |
| 1 | >99 | 95 | < 1 |
| 2 | >99 | 94 | < 1 |
| 3 | 98 | 95 | 1.2 |
| 4 | 97 | 94 | 1.5 |
| 5 | 95 | 93 | 1.8 |
Application Note 3: Purification of a Fluorous-Tagged Compound using Fluorous Solid-Phase Extraction (F-SPE)
This protocol provides a step-by-step guide for the purification of a crude reaction mixture containing a fluorous-tagged product using a commercially available F-SPE cartridge. This technique is highly effective for the rapid purification of compounds in research and library synthesis settings.
F-SPE Workflow Diagram:
Caption: General workflow for Fluorous Solid-Phase Extraction.
Experimental Protocol:
Materials:
-
Crude reaction mixture containing a fluorous-tagged product
-
Fluorous Solid-Phase Extraction (F-SPE) cartridge (e.g., 2g fluorous silica gel)
-
SPE manifold (vacuum or positive pressure)
-
Solvents:
-
Methanol (MeOH)
-
Deionized water
-
Dimethylformamide (DMF) or other suitable loading solvent
-
Tetrahydrofuran (THF) or acetone for regeneration
-
Procedure:
-
Cartridge Conditioning: Place the F-SPE cartridge on the SPE manifold. Pass 6 mL of 80:20 MeOH/H₂O through the cartridge to condition it.[4]
-
Sample Loading: Dissolve the crude sample (typically 100-300 mg for a 2g cartridge) in a minimal amount of a suitable loading solvent (e.g., 0.5 mL of DMF).[4] Apply the sample to the top of the cartridge and use gentle vacuum or positive pressure to draw the sample onto the fluorous silica gel.
-
Fluorophobic Elution: Elute the cartridge with 6-8 mL of a fluorophobic solvent system, such as 80:20 MeOH/H₂O.[4] Collect this fraction, which contains the non-fluorous components of the reaction mixture.
-
Fluorophilic Elution: Switch the collection vessel. Elute the cartridge with 8 mL of a fluorophilic solvent, such as 100% MeOH or THF, to recover the fluorous-tagged product.[4][6]
-
Analysis: Analyze the collected fractions by TLC, LC-MS, or NMR to confirm the separation and purity of the fluorous product.
-
Cartridge Regeneration (Optional): To reuse the cartridge, wash it with 6 mL of THF or acetone and air dry.[4]
Data Presentation: Elution Solvents for F-SPE
| Elution Step | Solvent System | Purpose |
| Fluorophobic | 70-80% MeOH/H₂O | Elute non-fluorous (organic) compounds |
| 50-60% CH₃CN/H₂O | Elute non-fluorous (organic) compounds | |
| 80-90% DMF/H₂O | Elute non-fluorous (organic) compounds | |
| 100% DMSO | For water-sensitive non-fluorous compounds | |
| Fluorophilic | 100% MeOH | Elute fluorous compounds |
| 100% THF | Elute fluorous compounds | |
| Acetone | Elute fluorous compounds |
Source: [4]
Conclusion
The use of perfluorinated solvents and fluorous-tagged reagents offers a powerful platform for efficient chemical synthesis and purification. The methodologies outlined in these application notes provide a foundation for researchers to implement fluorous chemistry techniques in their laboratories. The key advantages of catalyst recyclability and simplified purification workflows make these approaches particularly relevant for the development of sustainable and cost-effective synthetic processes in the pharmaceutical and chemical industries.
References
Application Notes and Protocols for 1H,1H,2'H-Perfluorodipropyl Ether
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed procedures for the safe handling and storage of 1H,1H,2'H-Perfluorodipropyl ether (CAS No. 1000-28-8). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the chemical.
Chemical and Physical Properties
This compound is a fluorinated ether with the molecular formula C6H3F11O. Its properties make it useful in various applications, including as a coolant in semiconductor and electronic device manufacturing and as a cleaning agent.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 1000-28-8[2][3][4] |
| Molecular Formula | C6H3F11O[2][3][4] |
| Molecular Weight | 300.07 g/mol [3][4] |
| Appearance | Liquid[5] |
| Boiling Point | 81.3°C to 87.5°C at 760 mmHg[2][] |
| Density | 1.543 to 1.5844 g/cm³ at 20°C[2][] |
| Refractive Index | 1.2751[2] |
| Flash Point | None[2] |
| Storage Temperature | Room temperature or 2-8°C[1][3] |
Hazard Identification and Safety Precautions
This chemical is classified as an irritant and may cause allergic skin reactions and serious eye irritation.[2][5] It is suspected of causing genetic defects.[7]
Table 2: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation[5] |
| Skin Sensitization | 1 | May cause an allergic skin reaction[5] |
| Germ Cell Mutagenicity | 2 | Suspected of causing genetic defects[7] |
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.[5]
-
Eye Protection: Wear protective safety goggles.[5]
-
Skin and Body Protection: Wear protective clothing and chemical-resistant boots.[5]
-
Respiratory Protection: Use only in a chemical fume hood or a well-ventilated area.[5][8]
Experimental Protocols
3.1. Handling Protocol
-
Preparation:
-
Dispensing:
-
General Use:
3.2. Storage Protocol
-
Container:
-
Keep the chemical in its original, tightly sealed container.[5]
-
-
Storage Conditions:
3.3. Spill and Waste Disposal Protocol
-
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE, including a respirator if necessary.[5]
-
Absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, closed container for disposal.[5]
-
Ventilate the area and wash the spill site after material pickup is complete.[5]
-
-
Waste Disposal:
-
Dispose of contents and container in accordance with local, state, and federal regulations.
-
Disposal must be handled by a licensed waste management company.[7]
-
Visual Workflows
Caption: Safe Handling Workflow for this compound.
Caption: Decision Tree for Proper Storage of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. fluoryx.com [fluoryx.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbt.com [scbt.com]
- 5. matrixscientific.com [matrixscientific.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
Application Notes and Protocols for 1H,1H,2'H-Perfluorodipropyl Ether as a Dielectric Fluid in Electronics
Introduction
The advancement of modern electronics, characterized by increasing power densities and component miniaturization, necessitates sophisticated thermal management solutions.[1] Dielectric fluids are crucial in applications where coolants come into direct contact with electronic components, providing both thermal regulation and electrical insulation.[2] Perfluorinated compounds (PFCs), including fluorinated ethers, have emerged as a leading class of dielectric coolants due to their excellent thermal stability, chemical inertness, high dielectric strength, and non-flammable nature.[3][4] These properties make them suitable for a range of demanding applications, from cooling supercomputers and data centers to thermal management in electric vehicles and aerospace electronics.[2][5][6] This document provides detailed application notes and experimental protocols for the evaluation of 1H,1H,2'H-Perfluorodipropyl ether as a dielectric fluid for electronics.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Identifier | ||
| CAS Number | 1000-28-8 | [7][8][10] |
| Molecular Formula | C6H3F11O | [7][8] |
| Molecular Weight | 300.07 g/mol | [7][8] |
| Physical Properties | ||
| Appearance | Clear Liquid | [11][12] |
| Boiling Point | 87.5 °C @ 760 mmHg | [7] |
| Density | 1.5844 g/mL @ 20 °C | [7] |
| Refractive Index | 1.2751 @ 20 °C | [7] |
| Flash Point | None | [7] |
| Purity | > 99% | [7] |
| Safety & Handling | ||
| Hazard Class | Irritant | [7][11][12] |
| Storage | 2-8°C Refrigerator | [8] |
| Health Hazards | Not fully investigated. May be harmful if inhaled or ingested and is irritating to mucous membranes and the upper respiratory tract.[11] |
Key Characteristics of Dielectric Coolants
The selection of a dielectric fluid for electronics cooling is a multifactorial process. The ideal fluid possesses a combination of high thermal performance and robust electrical insulation properties. The logical relationship between these key properties is visualized below.
Caption: Logical flow of key properties for an ideal dielectric coolant.
Application Protocols
The following protocols provide a framework for evaluating the suitability of this compound as a dielectric fluid for electronics cooling. These tests are designed to quantify its insulating capabilities, thermal performance, and material compatibility.
Caption: Experimental workflow for evaluating a novel dielectric fluid.
Protocol 1: Dielectric Strength Measurement
Objective: To determine the breakdown voltage of this compound, which indicates its ability to withstand electrical stress without failure.[13] This protocol is based on the principles outlined in ASTM D1816.[14][15]
Apparatus:
-
High Voltage Oil Breakdown Test Kit (e.g., 60 kV capacity).[16]
-
Test cell with VDE-type electrodes.[14]
Procedure:
-
Preparation: Ensure the test cell and electrodes are meticulously cleaned and dried to prevent contamination.
-
Gap Setting: Adjust the gap between the electrodes to a standard distance, typically 2.5 mm.[16]
-
Sample Filling: Fill the test cell with the this compound sample until the electrodes are fully submerged. Allow the sample to sit for several minutes to let any air bubbles dissipate.
-
Voltage Application: Place the filled cell into the test kit. Begin applying AC voltage at a uniform rate of increase (e.g., 0.5 kV/s or 2 kV/s).
-
Breakdown Detection: The test apparatus will automatically detect the electrical breakdown of the fluid and record the voltage at which it occurred.
-
Replicate Measurements: Conduct a series of sequential breakdowns (typically 5) on the same sample filling.[14]
-
Calculation: Calculate the mean of the breakdown voltages. This average value represents the dielectric strength of the fluid under the specified test conditions.
Data Presentation: Record the individual breakdown voltages and the calculated mean in a table, noting the electrode type and gap spacing.
Protocol 2: Thermal Performance Evaluation
Objective: To assess the heat transfer capabilities of this compound in a simulated electronics cooling environment. This protocol is adapted from methodologies used to test thermal management systems for power electronics.[17][18]
Apparatus:
-
Closed-loop fluid circulation system including a pump and reservoir.
-
Test section with a heater block (e.g., copper) to simulate a heat-generating electronic component (like a CPU or power module).
-
Temperature sensors (thermocouples or RTDs) to measure the heater surface temperature and the fluid inlet and outlet temperatures.
-
Flow meter to measure the volumetric flow rate of the fluid.
-
Power supply for the heater and a data acquisition system.
Procedure:
-
System Setup: Assemble the cooling loop and fill it with this compound.
-
Steady State: Circulate the fluid at a constant flow rate and set the heater to a specific power level (e.g., 100 W). Allow the system to reach a steady state where all temperatures are stable.
-
Data Logging: Record the heater surface temperature, fluid inlet and outlet temperatures, fluid flow rate, and power input to the heater.
-
Parameter Variation: Repeat the experiment for a range of fluid flow rates and heater power levels to characterize performance under different operating conditions.[18]
-
Calculations:
-
Heat Absorbed by Fluid (Q): Q = ṁ * c_p * (T_out - T_in), where ṁ is the mass flow rate and c_p is the specific heat capacity of the fluid.
-
Heat Transfer Coefficient (h): h = Q / (A * (T_surface - T_fluid_avg)), where A is the surface area of the heater and T_fluid_avg is the average fluid temperature.
-
Thermal Resistance (R_th): R_th = (T_surface - T_in) / Q.[18]
-
Data Presentation: Tabulate the calculated heat transfer coefficient and thermal resistance at each tested flow rate and power level.
Protocol 3: Material Compatibility Assessment
Objective: To evaluate the compatibility of this compound with common materials used in electronic systems, ensuring it does not cause degradation over time.[1]
Apparatus:
-
Sealed glass vials or containers.
-
Environmental chamber or oven for controlled temperature aging.
-
Analytical balance.
-
Material coupons (e.g., copper, aluminum, FR-4, various plastics, and elastomers).
-
Microscope for visual inspection.
Procedure:
-
Initial Characterization: Clean, dry, and weigh each material coupon. Document its initial condition, including appearance and dimensions.
-
Immersion: Place each coupon in a separate vial and completely submerge it in this compound. Seal the vials.
-
Accelerated Aging: Place the vials in an environmental chamber at an elevated temperature (e.g., 85°C, below the fluid's boiling point) for an extended period (e.g., 1000 hours).
-
Post-Test Evaluation:
-
After aging, remove the coupons from the fluid.
-
Visually inspect the coupons for any changes, such as discoloration, swelling, or cracking.
-
Clean, dry, and re-weigh the coupons to determine any mass change.
-
Inspect the fluid for any changes in color or the presence of precipitates.
-
-
Analysis: A significant change in the mass, dimensions, or visual appearance of a material indicates incompatibility.
Data Presentation: Create a table summarizing the pre- and post-test observations (mass change, visual changes) for each material tested.
References
- 1. soltexinc.com [soltexinc.com]
- 2. perstorp.com [perstorp.com]
- 3. benchchem.com [benchchem.com]
- 4. sibran.ru [sibran.ru]
- 5. nuvochem.co.uk [nuvochem.co.uk]
- 6. epa.gov [epa.gov]
- 7. fluoryx.com [fluoryx.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. This compound | 1000-28-8 [amp.chemicalbook.com]
- 11. matrixscientific.com [matrixscientific.com]
- 12. This compound | 1000-28-8 [amp.chemicalbook.com]
- 13. inventec.dehon.com [inventec.dehon.com]
- 14. Which Dielectric Voltage measurement standard does Engineered Fluid use for its products? (Dielectric Coolants - Technical) [faq.engineeredfluids.com]
- 15. Investigation of Effects of Different High Voltage Types on Dielectric Strength of Insulating Liquids [mdpi.com]
- 16. scribd.com [scribd.com]
- 17. energy.gov [energy.gov]
- 18. osti.gov [osti.gov]
Application Notes and Protocols: The Role of Fluorinated Ethers in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorination strategies, the use of fluorinated ethers stands out for its profound impact on a molecule's physicochemical and pharmacokinetic properties. These structural motifs can enhance metabolic stability, modulate lipophilicity, and improve binding affinity, ultimately leading to safer and more efficacious drugs. This document provides detailed application notes and experimental protocols relevant to the use of fluorinated ethers in drug discovery and development.
Introduction to Fluorinated Ethers in Medicinal Chemistry
Fluorinated ethers are organic compounds containing a C-O-C linkage where one or more hydrogen atoms on the alkyl or aryl groups are replaced by fluorine. The strong carbon-fluorine bond (C-F) and the high electronegativity of fluorine impart unique properties to these molecules.[1][2] In drug design, the introduction of a fluorinated ether moiety is a strategic approach to address various challenges, including poor metabolic stability and suboptimal pharmacokinetic profiles.[3][4]
The most commonly employed fluorinated ether groups in medicinal chemistry include the trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCHF₂) groups.[5] These groups can serve as bioisosteres for other functionalities, such as methoxy or hydroxyl groups, while offering distinct electronic and steric properties.[6] For instance, the trifluoromethoxy group is significantly more lipophilic and electron-withdrawing than a methoxy group, which can lead to improved membrane permeability and altered receptor interactions.[5][7]
Impact on Physicochemical and Pharmacokinetic Properties
The introduction of fluorinated ethers can dramatically alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A summary of these effects with comparative data is presented below.
Physicochemical Properties
The table below summarizes key physicochemical properties of selected fluorinated ethers and their non-fluorinated counterparts.
| Compound/Moiety | Structure | logP | pKa (of nearby functional group) | Comments |
| Anisole | C₆H₅OCH₃ | 2.11 | N/A | Reference compound. |
| Trifluoroanisole | C₆H₅OCF₃ | 3.15 | N/A | Increased lipophilicity compared to anisole.[5] |
| Methoxyflurane | CHCl₂CF₂OCH₃ | 2.1 | N/A | Inhaled anesthetic with high lipid solubility.[8] |
| Sevoflurane | (CF₃)₂CH-O-CH₂F | 1.77 | N/A | Inhaled anesthetic with lower blood/gas partition coefficient than methoxyflurane, leading to faster induction and recovery.[9] |
Pharmacokinetic Properties
The pharmacokinetic parameters of two notable fluorinated ether anesthetics are compared in the following table.
| Drug | Metabolism | Half-life | Key Metabolites | Toxicological Considerations |
| Methoxyflurane | ~70% metabolized by CYP2E1.[8][10] | Slow elimination due to high lipid solubility.[8] | Inorganic fluoride, dichloroacetic acid | Nephrotoxicity associated with high levels of fluoride ions.[8][11] |
| Sevoflurane | 2-5% metabolized by CYP2E1.[9][10] | Rapid elimination due to low blood/gas solubility.[9] | Hexafluoroisopropanol (HFIP), inorganic fluoride | Lower risk of nephrotoxicity compared to methoxyflurane due to less extensive metabolism.[9][10] |
Experimental Protocols
This section provides detailed protocols for the synthesis and evaluation of fluorinated ethers in a medicinal chemistry setting.
Synthesis of Fluorinated Ethers: Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for the preparation of both symmetrical and asymmetrical ethers, including fluorinated analogs.[12][13][14] The reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction.[13][15]
Protocol: Synthesis of 2-(Trifluoromethoxy)anisole
Materials:
-
2-Bromotoluene
-
Trifluoromethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Alkoxide Formation: Carefully add sodium hydride (1.2 equivalents) to the stirred DMF. To this suspension, add trifluoromethanol (1.0 equivalent) dropwise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Nucleophilic Substitution: Add 2-bromotoluene (1.1 equivalents) to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired 2-(trifluoromethoxy)anisole.
Determination of Lipophilicity (logP) by ¹⁹F NMR Spectroscopy
Lipophilicity is a critical parameter in drug design, influencing absorption and distribution. The shake-flask method followed by ¹⁹F NMR analysis is a robust technique for determining the logP of fluorinated compounds.[16][17][18]
Protocol: ¹⁹F NMR-based logP Determination
Materials:
-
Fluorinated compound of interest
-
n-Octanol (HPLC grade)
-
Water (HPLC grade)
-
Fluorinated reference compound with a known logP
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
NMR tubes
-
NMR spectrometer with ¹⁹F capabilities
Procedure:
-
Sample Preparation: Accurately weigh the fluorinated compound and the reference compound into a vial.
-
Solvent Addition: Add equal volumes of n-octanol and water to the vial.
-
Equilibration: Cap the vial tightly and vortex vigorously for 5 minutes to ensure thorough mixing. Allow the vial to stand at a constant temperature until the two phases have clearly separated. Centrifugation can be used to expedite phase separation.
-
Sample Collection for NMR: Carefully withdraw an aliquot from the n-octanol (upper) layer and the aqueous (lower) layer, and place them in separate NMR tubes.
-
¹⁹F NMR Analysis: Acquire the ¹⁹F NMR spectrum for each sample.
-
Data Analysis: Integrate the signals corresponding to the compound of interest and the reference compound in both the n-octanol and water spectra.
-
logP Calculation: Calculate the partition coefficient (P) and then logP using the following formula: logP_compound = logP_reference + log((I_compound_octanol / I_reference_octanol) / (I_compound_water / I_reference_water)) where I is the integral of the respective signal.
In Vitro Metabolic Stability: Cytochrome P450 (CYP) Inhibition Assay
Evaluating the potential of a drug candidate to inhibit major drug-metabolizing enzymes like cytochrome P450s is a critical step in preclinical development to assess the risk of drug-drug interactions.[19][20][21][22]
Protocol: Fluorogenic CYP450 Inhibition Assay
Materials:
-
Test compound (fluorinated ether)
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9)
-
Fluorogenic CYP-specific substrate
-
NADPH regenerating system
-
Potassium phosphate buffer
-
96-well microtiter plates (black, for fluorescence)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound, positive control inhibitor, and fluorogenic substrate in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in potassium phosphate buffer.
-
Assay Setup: In a 96-well plate, add the potassium phosphate buffer, the NADPH regenerating system, and the recombinant CYP enzyme.
-
Incubation with Inhibitor: Add the test compound at various concentrations (typically a serial dilution) or the positive control inhibitor to the appropriate wells.
-
Pre-incubation: Pre-incubate the plate at 37 °C for 10 minutes to allow the test compound to interact with the enzyme.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Reading: Immediately place the plate in a pre-warmed (37 °C) plate reader and measure the fluorescence intensity at regular intervals for a defined period (e.g., 30-60 minutes).
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence versus time plot) for each concentration of the test compound.
-
IC₅₀ Determination: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
Fluorinated ethers are valuable tools in the medicinal chemist's armamentarium. Their strategic incorporation can significantly enhance the drug-like properties of a molecule. The protocols and data presented in these application notes provide a framework for the synthesis and evaluation of this important class of compounds in a drug discovery setting. Careful consideration of the impact of fluorinated ethers on a compound's ADME profile is essential for the successful development of new therapeutic agents.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. Methoxyflurane - Wikipedia [en.wikipedia.org]
- 9. Clinical pharmacokinetics of sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. A comparison of renal effects and metabolism of sevoflurane and methoxyflurane in enzyme-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Williamson Ether Synthesis [cs.gordon.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. gold-chemistry.org [gold-chemistry.org]
- 15. community.wvu.edu [community.wvu.edu]
- 16. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 17. Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy [jove.com]
- 18. connectsci.au [connectsci.au]
- 19. enamine.net [enamine.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. criver.com [criver.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for 1H,1H,2'H-Perfluorodipropyl Ether in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H,1H,2'H-Perfluorodipropyl ether is a fluorinated ether marketed as a biochemical for proteomics research.[1][2][3][4] While specific, detailed protocols for its direct application are not widely published in peer-reviewed literature, its properties strongly suggest its use within the domain of fluorous proteomics . This specialized field leverages the unique properties of perfluorinated compounds, which are both hydrophobic and lipophobic, to create a third phase for highly specific separations.[5][6]
The primary application of compounds like this compound in proteomics is to serve as a selective solvent or mobile phase component for the enrichment of proteins or peptides that have been chemically modified with a "fluorous tag".[5] This strategy allows for the isolation of specific sub-proteomes, such as post-translationally modified peptides or proteins targeted by a fluorous-tagged inhibitor, from complex biological mixtures.[5]
These application notes provide a generalized framework and protocols for utilizing this compound based on the principles of fluorous proteomics.
Physicochemical Properties
A summary of the key properties of this compound is provided below. These characteristics are essential for designing and optimizing proteomics workflows.
| Property | Value | Reference |
| CAS Number | 1000-28-8 | [1] |
| Molecular Formula | C₆H₃F₁₁O | [1] |
| Molecular Weight | 300.07 g/mol | [1] |
| Description | Biochemical for proteomics research | [1][2][3][4] |
Note: No quantitative performance data (e.g., protein recovery rates, enrichment efficiency) for this compound in proteomics applications was available in the reviewed literature. Researchers should perform internal validation to determine these parameters for their specific workflows.
Principle of Fluorous Proteomics
The central concept of fluorous proteomics involves the use of a fluorous affinity tag. A specific class of proteins or peptides is selectively labeled with a reagent containing a long perfluorinated "ponytail".[6] Due to the unique solubility properties of these tags, the labeled biomolecules can be efficiently separated from the unlabeled biological matrix using a fluorous solid-phase extraction (FSPE) cartridge or fluorous liquid-liquid extraction. This compound would typically be used as the eluting solvent in FSPE to recover the fluorous-tagged peptides.
Experimental Protocols
The following are generalized protocols illustrating how this compound could be integrated into a proteomics workflow. Note: These are representative methods and must be optimized for specific experimental goals, sample types, and the fluorous tagging reagent used.
Protocol 1: Enrichment of Fluorous-Tagged Peptides using Fluorous Solid-Phase Extraction (FSPE)
This protocol describes the enrichment of peptides that have been pre-labeled with a fluorous tag from a complex digested protein sample.
Materials:
-
Protein lysate
-
DTT (Dithiothreitol)
-
IAA (Iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Ammonium Bicarbonate buffer (50 mM, pH 8.0)
-
Formic Acid (0.1%)
-
Fluorous tagging reagent (specific to the target functional group)
-
Fluorous Solid-Phase Extraction (FSPE) cartridge
-
Aqueous wash solvent (e.g., 10% acetonitrile in water)
-
Organic wash solvent (e.g., 80% acetonitrile in water)
-
Elution Solvent: this compound
-
Peptide collection tubes (low-binding)
-
Vacuum manifold or centrifuge for FSPE processing
Methodology:
-
Protein Digestion and Labeling:
-
Denature, reduce, and alkylate proteins from the cell or tissue lysate according to standard protocols.
-
Perform in-solution digestion with trypsin overnight at 37°C.
-
Quench the digestion with formic acid.
-
Label the resulting peptide mixture with the chosen fluorous tagging reagent according to the manufacturer's instructions. This step is highly specific to the chemistry of the tag.
-
-
FSPE Cartridge Conditioning:
-
Condition the FSPE cartridge by sequentially passing through:
-
3 mL of This compound
-
3 mL of organic wash solvent (e.g., 80% acetonitrile)
-
3 mL of aqueous wash solvent (e.g., 10% acetonitrile)
-
-
-
Sample Loading:
-
Load the fluorous-tagged peptide mixture onto the conditioned FSPE cartridge. Allow the sample to pass through the cartridge slowly by gravity or gentle vacuum.
-
Collect the flow-through, as it may be re-applied to ensure maximum binding.
-
-
Washing (Removal of Non-Tagged Peptides):
-
Wash the cartridge with 3 mL of the aqueous wash solvent to remove salts and hydrophilic non-tagged peptides.
-
Wash the cartridge with 3 mL of the organic wash solvent to remove non-fluorous, hydrophobic peptides. Discard the flow-through from both wash steps.
-
-
Elution of Fluorous-Tagged Peptides:
-
Place a clean, low-binding collection tube under the FSPE cartridge.
-
Elute the bound, fluorous-tagged peptides by adding 2 mL of This compound to the cartridge.
-
Allow the solvent to pass through and collect the eluate.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the collected eluate completely using a vacuum concentrator.
-
Reconstitute the dried, enriched peptides in a solvent compatible with mass spectrometry (e.g., 0.1% formic acid in water).
-
The sample is now ready for LC-MS/MS analysis.
-
Logical Workflow for Method Development
When establishing a fluorous proteomics workflow, a logical progression of steps is necessary to ensure successful implementation and optimization.
Conclusion
This compound is a specialized solvent for advanced proteomics applications, specifically within the "fluorous proteomics" sub-discipline. Its utility lies in its ability to selectively solubilize and elute biomolecules that have been labeled with a perfluorinated tag, enabling powerful enrichment strategies for targeted protein analysis. While detailed, peer-reviewed protocols specifying this particular ether are scarce, the principles outlined in these application notes provide a robust foundation for researchers to develop and optimize their own fluorous-based separation workflows for enhanced proteomic discovery.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1H,1H,2'H-Perfluorodipropyl Ether
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1H,1H,2'H-Perfluorodipropyl ether in their chemical reactions. This resource provides troubleshooting guidance and frequently asked questions to help you improve reaction yields and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties as a reaction solvent?
This compound is a hydrofluoroether (HFE) with the chemical formula C₆H₃F₁₁O. It is a colorless, low-viscosity, and non-flammable liquid at room temperature. Its properties make it a unique solvent for organic synthesis.
Table 1: Physical Properties of this compound and Related Solvents
| Property | This compound | Dichloromethane (DCM) | Acetonitrile (MeCN) |
| CAS Number | 1000-28-8 | 75-09-2 | 75-05-8 |
| Molecular Formula | C₆H₃F₁₁O | CH₂Cl₂ | C₂H₃N |
| Molecular Weight | 300.07 g/mol | 84.93 g/mol | 41.05 g/mol |
| Boiling Point | ~81-87 °C | 39.6 °C | 81.6 °C |
| Density | ~1.543 g/cm³ | 1.33 g/cm³ | 0.786 g/cm³ |
| Polarity | Low | Medium | High |
Q2: In which types of reactions might this compound be a suitable solvent?
Due to its low polarity and non-coordinating nature, this compound can be beneficial in reactions where:
-
Minimizing solvent-reactant interactions is desirable.
-
A non-polar, non-protic medium is required.
-
The reaction involves highly reactive reagents that may be incompatible with more traditional solvents.
-
Separation of fluorous-tagged catalysts or reagents is part of the workflow.
Q3: How does the polarity of this compound affect nucleophilic substitution reactions (Sₙ1 and Sₙ2)?
The low polarity of this compound can have a significant impact on the rates and mechanisms of nucleophilic substitution reactions.
-
Sₙ2 Reactions: These reactions are generally favored by polar aprotic solvents that can solvate the cation but leave the nucleophile relatively "naked" and reactive. In a low-polarity solvent like this compound, the solubility of ionic nucleophiles may be limited, potentially slowing down the reaction rate. However, for less polar reactants, it can be a suitable medium.
-
Sₙ1 Reactions: These reactions proceed through a charged carbocation intermediate. The rate-determining step is the formation of this intermediate, which is stabilized by polar solvents. Therefore, Sₙ1 reactions are generally disfavored and will proceed much slower in low-polarity hydrofluoroether solvents.
Troubleshooting Guide: Improving Reaction Yields
This guide addresses common issues encountered when using this compound as a reaction solvent.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Poor Solubility of Reagents: Ionic or highly polar reagents may have limited solubility in this compound. | - Consider using a co-solvent to increase the polarity of the reaction mixture. Small amounts of a more polar, miscible solvent can significantly improve solubility. - If applicable, consider using a phase-transfer catalyst to shuttle ionic reagents into the organic phase. |
| Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. | - Gradually increase the reaction temperature while monitoring for any signs of decomposition. The relatively high boiling point of this compound allows for a wider range of reaction temperatures compared to more volatile solvents like DCM. |
| Insufficient Activation of Substrate: The low polarity of the solvent may not be sufficient to promote the desired bond breaking or formation. | - For reactions involving leaving groups, ensure the leaving group is sufficiently reactive. For example, converting an alcohol to a tosylate or mesylate can improve its leaving group ability. |
Issue 2: Formation of Undesired Byproducts
| Potential Cause | Recommended Solution |
| Side Reactions Favored at Higher Temperatures: Some side reactions, such as elimination, can become more prominent at elevated temperatures. | - If you have increased the temperature to improve conversion, try to find an optimal balance. It may be necessary to run the reaction for a longer time at a lower temperature. |
| Presence of Water: Although hydrofluoroethers are generally hydrophobic, trace amounts of water can lead to hydrolysis of sensitive reagents or intermediates. | - Ensure all reagents and the solvent are rigorously dried before use. Employing standard techniques for solvent drying is recommended. |
Experimental Protocols
While specific, peer-reviewed protocols detailing the use of this compound as a primary solvent for yield optimization are not widely available, a general protocol for a hypothetical nucleophilic substitution reaction is provided below for illustrative purposes.
General Protocol for a Nucleophilic Substitution Reaction
-
Reagent and Solvent Preparation:
-
Dry this compound over an appropriate drying agent (e.g., molecular sieves).
-
Ensure the substrate and nucleophile are pure and dry.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substrate (1.0 eq).
-
Add the dry this compound to achieve the desired concentration (e.g., 0.1 M).
-
Add the nucleophile (1.1 - 1.5 eq).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or heat to the desired temperature.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction if necessary (e.g., with a saturated aqueous solution of ammonium chloride).
-
Separate the organic layer. Due to the high density of the fluorinated ether, it will likely be the bottom layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography or distillation).
-
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Solvent effects on Sₙ1 vs. Sₙ2 pathways.
Technical Support Center: Purification of 1H,1H,2'H-Perfluorodipropyl Ether
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the post-reaction purification of 1H,1H,2'H-Perfluorodipropyl ether. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound synthesized via the Williamson ether synthesis?
A1: The most common impurities include:
-
Unreacted Starting Materials: Unconsumed fluorinated alcohols (e.g., 2,2,3,3,3-pentafluoro-1-propanol or 1,1,1,3,3,3-hexafluoro-2-propanol) and alkylating agents.
-
Inorganic Salts: Byproducts from the base used in the reaction (e.g., sodium bromide, potassium bromide).
-
Residual Solvent: The solvent used for the synthesis, often a polar aprotic solvent like acetone or tetrahydrofuran (THF).
-
Side-Products: Small amounts of elimination byproducts may be present, depending on the reaction conditions and the structure of the alkylating agent.
Q2: What is the boiling point of this compound, and why is it important for purification?
A2: The boiling point of this compound is approximately 81.3°C at standard atmospheric pressure (760 mmHg)[]. This physical property is crucial for designing a purification strategy based on fractional distillation, allowing for the separation of the desired ether from less volatile or more volatile impurities.
Q3: How can I remove inorganic salts from the crude product?
A3: Inorganic salts can be effectively removed by performing a series of aqueous washes in a separatory funnel. The crude organic layer should be washed with deionized water, followed by a wash with brine (saturated NaCl solution) to aid in the separation of the aqueous and organic layers and to remove residual water from the organic phase.
Q4: Is this compound soluble in water?
A4: Like many fluorinated ethers, this compound has very low solubility in water. This property is advantageous for its separation from aqueous solutions during liquid-liquid extraction.
Q5: What analytical techniques are recommended for assessing the purity of this compound?
A5: The purity of the final product should be assessed using a combination of techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C): To confirm the structure of the desired product and identify any organic impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Emulsion formation during aqueous extraction. | The crude product may contain unreacted polar starting materials or byproducts that act as surfactants. The pH of the aqueous phase may also contribute to emulsion formation. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.- Allow the mixture to stand for an extended period to allow for phase separation.- If the emulsion persists, filter the entire mixture through a pad of Celite. |
| Product is not pure after a single distillation. | The boiling points of the impurities are too close to the boiling point of the product. An azeotrope may have formed. | - Perform a fractional distillation using a column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Consider azeotropic distillation if an azeotrope is suspected. Adding a suitable entrainer can alter the volatility of the components and facilitate separation. |
| Residual water is present in the final product. | Inefficient drying of the organic phase after extraction. | - Ensure the organic layer is thoroughly dried over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before the final distillation.- For very low water content, consider a final distillation over a small amount of a drying agent like calcium hydride (use with extreme caution). |
| GC-MS analysis shows multiple peaks. | Incomplete reaction or the presence of side-products. | - Review the reaction conditions to optimize for the desired product.- Employ a more efficient purification method, such as preparative gas chromatography or column chromatography on a fluorinated stationary phase, if high purity is required. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 1000-28-8[2][3] |
| Molecular Formula | C₆H₃F₁₁O[][2] |
| Molecular Weight | 300.07 g/mol [][2] |
| Boiling Point | 81.3°C at 760 mmHg[] |
| Density | 1.543 g/cm³[] |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | Very Low |
| Methanol | Soluble |
| Acetone | Soluble |
| Dichloromethane | Soluble |
| Hexane | Soluble |
| Diethyl Ether | Soluble |
Note: This qualitative data is based on the general solubility characteristics of partially fluorinated ethers. Experimental verification is recommended.
Experimental Protocols
Protocol 1: General Post-Reaction Work-up and Liquid-Liquid Extraction
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent like acetone or THF, remove the solvent under reduced pressure using a rotary evaporator.
-
Aqueous Wash: Transfer the crude residue to a separatory funnel. Add deionized water (approximately 2-3 times the volume of the crude product). Shake vigorously and allow the layers to separate. Drain and discard the lower aqueous layer.
-
Brine Wash: Add a saturated solution of sodium chloride (brine) to the organic layer in the separatory funnel. Shake and allow the layers to separate. This step helps to remove residual water from the organic phase. Drain and discard the aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) and swirl the flask. Allow the mixture to stand for at least 15-20 minutes.
-
Filtration: Filter the dried organic layer to remove the drying agent. The filtrate contains the crude this compound.
Protocol 2: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus. A Vigreux column is suitable for most applications. Ensure all glassware is dry.
-
Distillation: Transfer the crude, dried this compound to the distillation flask. Add a few boiling chips.
-
Heating: Gently heat the distillation flask.
-
Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 81.3°C at 760 mmHg). Discard any initial forerun that distills at a lower temperature and stop the distillation before the temperature rises significantly, which would indicate the presence of higher-boiling impurities.
Protocol 3: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or mid-polar capillary column is generally suitable for the analysis of fluorinated ethers. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Split or splitless injection of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
(Note: This is a general starting point and should be optimized for the specific instrument and expected impurities.)
-
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-500.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for impure product after distillation.
References
Technical Support Center: Synthesis of Fluorinated Ethers
Welcome to the Technical Support Center for the synthesis of fluorinated ethers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis and scale-up of fluorinated ethers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing fluorinated ethers?
A1: The primary methods for synthesizing fluorinated ethers include the Williamson ether synthesis, the addition of alcohols to fluoroalkenes, and direct fluorination techniques.[1][2][3] The Williamson synthesis involves the reaction of a metal alkoxide with an alkyl halide and is a classic method for forming the ether linkage.[1] The addition of alcohols to fluoroalkenes is another robust method, often catalyzed by a base.[2] Direct fluorination, while conceptually simple, can be challenging due to the high reactivity of fluorinating agents and potential for side reactions.[3]
Q2: Why is scaling up the synthesis of fluorinated ethers so challenging?
A2: Scaling up presents several challenges primarily related to maintaining optimal reaction conditions. Key issues include inefficient mixing and heat transfer in larger reactors, which can lead to localized temperature gradients and non-uniform reaction rates. The rate of reagent addition, which is critical on a small scale, often needs to be re-optimized for larger batches to prevent side reactions and impurity formation.[4] Solvent effects can also differ at larger scales, impacting solubility and product isolation.
Q3: What are the major safety concerns when working with fluorinating reagents?
A3: Many fluorinating reagents are hazardous and require careful handling. For instance, diethylaminosulfur trifluoride (DAST) and its analogues are toxic, corrosive, and can decompose violently upon heating. It is crucial to use these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Reactions should be carefully monitored, and quenching procedures must be performed with caution, typically at low temperatures.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the synthesis of fluorinated ethers.
Problem 1: Low or No Yield of the Desired Fluorinated Ether
| Possible Cause | Recommended Action |
| Inactive Fluorinating Reagent | Use a fresh batch of the fluorinating reagent. Reagents like DAST can degrade over time, especially with improper storage.[4] |
| Insufficient Reagent | Increase the molar equivalents of the fluorinating reagent. For sterically hindered substrates, a larger excess may be necessary.[4] |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature while monitoring for product formation and decomposition. Some fluorination reactions require heating to proceed at a reasonable rate.[5] |
| Poor Leaving Group (in Williamson Synthesis) | Ensure the leaving group on the alkyl halide is sufficiently reactive (e.g., I > Br > Cl). In some cases, converting an alcohol to a better leaving group (e.g., tosylate) may be necessary. |
| Presence of Water | Ensure all reactants and solvents are anhydrous. Moisture can react with and deactivate many fluorinating agents and strong bases used in the Williamson synthesis.[5] |
Problem 2: Formation of Multiple Products and Low Regioselectivity
| Possible Cause | Recommended Action |
| Multiple Reactive Sites | For substrates with multiple potential reaction sites, consider using a directing group to enhance regioselectivity. The choice of catalyst can also significantly influence which site is fluorinated.[5] |
| Side Reactions (e.g., Elimination) | Lower the reaction temperature, as elimination reactions are often favored at higher temperatures.[4] Using a non-nucleophilic, sterically hindered base can also minimize elimination side products in the Williamson synthesis.[4] |
| Rearrangement of Intermediates | For reactions proceeding through carbocation intermediates, consider using a less polar solvent to destabilize the carbocation and favor the desired substitution pathway. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for common fluorinated ether synthesis methods.
Table 1: Williamson Ether Synthesis of Fluorinated Ethers
| Fluorinated Alcohol | Alkyl Halide | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H(CF₂CF₂)₂CH₂OH | C₄H₉Br | KOH / PTC | CH₂Cl₂/H₂O | Reflux | 8 | 87-94 | [1] |
| H(CF₂CF₂)₃CH₂OH | C₆H₁₃Br | KOH / PTC | CH₂Cl₂/H₂O | Reflux | 8 | 87-94 | [1] |
| CF₃CH₂OH | C₂H₅Br | Na | Dioxane | 130 | 89 | Not specified | [1] |
| H(CF₂CF₂)₂CH₂OH | Allyl Iodide | - | Dioxane | ≤ 80 | - | 54-85 | [1] |
Table 2: Addition of Alcohols to Fluoroolefins
| Fluoroolefin | Alcohol | Catalyst/Conditions | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |
| Tetrafluoroethylene | Various Aliphatic Alcohols | KOH | - | 50-100 | 9-16 kgf/cm² | Not specified | [6] |
| Hexafluoropropene | 2,2-Difluoroethyl ethyl ether | γ-irradiation | Excess ether | 18 | - | 64 | [3] |
Experimental Protocols
Protocol 1: Williamson Synthesis of Allyl 2,2,3,3,4,4,5,5-octafluoropentyl Ether
-
Reagent Preparation: To a solution of 2,2,3,3,4,4,5,5-octafluoropentanol, add allyl chloride, sodium hydroxide, and a catalytic amount of dimethylaminopyridine in benzene.
-
Reaction: Heat the reaction mixture to 70-80°C with constant stirring for 8 hours.
-
Work-up: After the reaction is complete, filter the mixture to remove any solids.
-
Purification: Subject the filtrate to fractional distillation to isolate the target ether. A yield of at least 78% can be expected.[1]
Protocol 2: Radical Addition of 2,2-Difluoroethyl Ethyl Ether to Hexafluoropropene
-
Reaction Setup: In a suitable reaction vessel, combine 2,2-difluoroethyl ethyl ether (37 g) and hexafluoropropene (137 g).
-
Initiation: Irradiate the mixture with a γ-source at room temperature (18°C) for 10-30 hours.
-
Isolation: The product, 1,1,1,2,3,3-hexafluoro-3-(2,2-difluoroethoxy)propane, can be isolated from the reaction mixture. This reaction has been reported to yield 64% of the desired product.[3]
Visualizations
Caption: Experimental Workflow for Williamson Ether Synthesis.
References
- 1. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 2. Selective synthesis of fluorinated ethers by addition reaction of alcohols to fluorinated olefins in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. notes.fluorine1.ru [notes.fluorine1.ru]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sibran.ru [sibran.ru]
Technical Support Center: Williamson Ether Synthesis of Fluorinated Compounds
Welcome to the technical support center for the Williamson ether synthesis of fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of fluorinated ethers.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to anticipate when performing a Williamson ether synthesis with fluorinated compounds?
The main side reactions are E2 elimination and, in the case of fluorinated phenols, C-alkylation. The presence of fluorine atoms can influence the extent of these side reactions.[1]
-
E2 Elimination: This is a common competing reaction in Williamson ether synthesis, leading to the formation of an alkene instead of an ether.[1] It is particularly favored when using sterically hindered alkyl halides (secondary or tertiary) or bulky alkoxides.[2][3] Fluorination can increase the acidity of an alcohol, making its corresponding alkoxide a weaker base and potentially reducing the rate of E2 elimination. However, the electronic effects of fluorine on the alkyl halide can also influence the transition state of the elimination pathway.
-
C-Alkylation: When using phenoxides (the conjugate base of phenols), alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[1] The phenoxide ion is an ambident nucleophile, and the ratio of O- to C-alkylation can be influenced by factors such as the solvent, counter-ion, and the electrophile.
-
Nucleophilic Aromatic Substitution (SNAr): When synthesizing aryl ethers using fluoroaromatic compounds, SNAr can be a desired reaction but can also lead to side products if there are multiple reactive sites on the aromatic ring.[4][5]
Q2: How does the fluorination of the alcohol affect the Williamson ether synthesis?
Fluorination significantly increases the acidity of an alcohol. For example, the pKa of ethanol is about 16, while the pKa of 2,2,2-trifluoroethanol is 12.4.[6] This has two main consequences:
-
Alkoxide Basicity: The resulting fluorinated alkoxide is a weaker base than its non-fluorinated counterpart. This can be advantageous in minimizing the E2 elimination side reaction, which is promoted by strong bases.[6]
-
Deprotonation: A stronger base may be required to fully deprotonate the fluorinated alcohol to form the nucleophilic alkoxide. Incomplete deprotonation will lead to lower yields.
Q3: Can I use a perfluoroalkyl halide in a Williamson ether synthesis?
Using perfluoroalkyl halides can be problematic. The strong electron-withdrawing effect of the fluorine atoms can deactivate the carbon atom towards a typical Sₙ2 attack. In some cases, the nucleophile may attack the halogen atom instead of the carbon.
Q4: What is the role of a phase-transfer catalyst (PTC) and when should I use one?
A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), can be highly beneficial, particularly in reactions with fluorinated compounds.[1][7] PTCs help to transport the alkoxide or phenoxide from an aqueous or solid phase into the organic phase where the alkyl halide is, thereby increasing the reaction rate.[7] They are particularly useful for improving yields and can help in minimizing side reactions by allowing for milder reaction conditions.[7][8]
Troubleshooting Guides
Problem 1: Low or No Ether Product Yield
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Incomplete Deprotonation of the Fluorinated Alcohol | Fluorinated alcohols are more acidic and may require a stronger or stoichiometric amount of base for complete deprotonation. Consider using a stronger base like sodium hydride (NaH) instead of hydroxides or carbonates. Monitor the deprotonation step to ensure full conversion to the alkoxide. |
| Competing E2 Elimination | This is likely if you are using a secondary or tertiary alkyl halide. If possible, redesign your synthesis to use a primary alkyl halide. Lowering the reaction temperature can also favor the Sₙ2 reaction over E2. Using a less hindered base, if applicable to your starting alcohol, can also help. |
| Poor Solubility of Reactants | Fluorinated compounds can have unique solubility profiles. Ensure that both the alkoxide and the alkyl halide are sufficiently soluble in the chosen solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices.[1] The use of a phase-transfer catalyst can also overcome solubility issues.[7] |
| Unreactive Alkyl Halide | If you are using an alkyl chloride, the reaction may be slow. Consider switching to an alkyl bromide or iodide, which are better leaving groups. The addition of a catalytic amount of sodium iodide can facilitate the reaction of an alkyl chloride via an in-situ Finkelstein reaction.[1] |
| Side Reaction with Perfluoroalkyl Halide | If using a perfluoroalkyl halide, the reaction may not be proceeding via a standard Sₙ2 mechanism. Consider alternative synthetic routes for introducing perfluoroalkyl groups. |
Problem 2: Significant Formation of Alkene Byproduct
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Sterically Hindered Substrates | The use of secondary or tertiary alkyl halides, or bulky alkoxides, strongly promotes E2 elimination.[2][3] Whenever possible, the synthesis should be designed to involve a primary alkyl halide. |
| High Reaction Temperature | Higher temperatures generally favor elimination over substitution.[1] Try running the reaction at a lower temperature for a longer period. |
| Strongly Basic Alkoxide | If your alcohol is not fluorinated, the resulting alkoxide will be a strong base, favoring elimination. While not always possible to change, consider if a fluorinated, less basic alcohol could be used in an alternative synthetic route. |
| Solvent Choice | Protic solvents can solvate the nucleophile and reduce its efficacy, potentially allowing elimination to compete more effectively. Using polar aprotic solvents like DMF or DMSO is generally recommended.[1] |
Problem 3: Formation of C-Alkylated Byproducts with Fluorinated Phenols
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Ambident Nucleophile Nature of Phenoxide | The phenoxide ion can react at either the oxygen or the carbon atoms of the aromatic ring.[1] |
| Reaction Conditions | The choice of solvent and counter-ion can influence the O/C alkylation ratio. Using a phase-transfer catalyst can sometimes improve the selectivity for O-alkylation.[7] Harder cations (like Li⁺ or Na⁺) and polar aprotic solvents tend to favor O-alkylation. |
Quantitative Data Summary
The following tables summarize representative yields for the Williamson ether synthesis involving fluorinated compounds under various conditions.
Table 1: Synthesis of Trifluoroethyl Ethers [7]
| Fluorinated Alcohol | Alkylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CF₃CH₂OH | C₂H₅Br | Na | Dioxane | 130 | 89 | Not specified |
| CF₃CH₂OH | CH₃(CH₂)₃Br | KOH/PTC | CH₂Cl₂/H₂O | Reflux | 8 | 94 |
| CF₃CH₂OH | CH₃(CH₂)₅Br | KOH/PTC | CH₂Cl₂/H₂O | Reflux | 8 | 92 |
| CF₃CH₂OH | CH₃(CH₂)₉Br | KOH/PTC | CH₂Cl₂/H₂O | Reflux | 8 | 87 |
Table 2: Synthesis of Allyl Ethers of Polyfluorinated Alcohols [7]
| Fluorinated Alcohol | Alkylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| H(CF₂)₄CH₂OH | Allyl Bromide | K₂CO₃ | Acetone | 56 | 24 | 75 |
| H(CF₂)₆CH₂OH | Allyl Bromide | K₂CO₃ | Acetone | 56 | 24 | 80 |
| CF₃CH₂OH | Allyl Chloride | NaOH/Bu₄NHSO₄ | - | 70-80 | 8 | >78 |
Experimental Protocols
General Protocol for the Synthesis of a Fluorinated Ether using a Phase-Transfer Catalyst
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the fluorinated alcohol (1.0 eq.), the alkyl halide (1.1-1.5 eq.), and a suitable organic solvent (e.g., dichloromethane or toluene).
-
Addition of Base and Catalyst: In a separate vessel, prepare a concentrated aqueous solution of a base (e.g., 50% NaOH or KOH). Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05-0.1 eq.) to the reaction flask.
-
Reaction: Vigorously stir the two-phase mixture and add the aqueous base solution. Heat the reaction to the desired temperature (typically reflux) and monitor the progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, and wash it with water and then with brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by distillation or column chromatography.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
Competing Sₙ2 and E2 Pathways
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Viscosity of Fluorinated Ether-Based Electrolytes
This technical support center provides researchers, scientists, and professionals with troubleshooting guidance and frequently asked questions regarding the management of viscosity in fluorinated ether-based electrolytes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the viscosity of fluorinated ether-based electrolytes?
A1: The viscosity of fluorinated ether-based electrolytes is primarily influenced by four key factors:
-
Molecular Structure of the Fluorinated Ether: The degree of fluorination, chain length, and molecular architecture of the ether significantly affect viscosity. Shorter carbon chains generally result in lower viscosity.
-
Lithium Salt Concentration: Viscosity is directly correlated with salt concentration. As the concentration of lithium salt (e.g., LiFSI, LiPF₆) increases, the viscosity of the electrolyte rises due to stronger ion-ion and ion-solvent interactions.
-
Temperature: Viscosity is highly dependent on temperature. Lowering the temperature significantly increases the viscosity of the electrolyte, which can hinder ion mobility and negatively affect performance, especially at sub-zero conditions.
-
Co-solvents and Additives: The addition of co-solvents, particularly low-viscosity diluents like 1,3-dioxolane (DOL) or certain carbonates, is a common and effective strategy to reduce the overall viscosity of the electrolyte formulation.
Q2: How does high viscosity negatively impact battery performance?
A2: High electrolyte viscosity is detrimental to battery performance in several ways:
-
Reduced Ionic Conductivity: Increased viscosity impedes the movement of lithium ions between the anode and cathode, leading to lower ionic conductivity. This reduction in ion transport diminishes the battery's power output and rate capability.
-
Poor Electrode and Separator Wetting: Highly viscous electrolytes may not effectively penetrate the porous structures of the electrodes and separator. This leads to incomplete wetting, which limits the active area for electrochemical reactions, results in non-uniform ion transfer, and can reduce capacity.
-
Limited Low-Temperature Performance: The issue of high viscosity is exacerbated at low temperatures. This often leads to a dramatic drop in performance or even complete cell failure as the electrolyte becomes too sluggish for effective ion transport.
-
Slower Charging: The sluggish ion transport in viscous electrolytes can significantly slow down the charging process, limiting the fast-charging capabilities of a battery.
Q3: Which lithium salt, LiFSI or LiPF₆, results in a lower viscosity electrolyte?
A3: Electrolytes formulated with lithium bis(fluorosulfonyl)imide (LiFSI) generally exhibit lower viscosity compared to those with lithium hexafluorophosphate (LiPF₆) at the same concentration and in the same solvent system. LiFSI is often favored for high-rate and low-temperature applications due to its ability to create electrolytes with higher conductivity and lower viscosity.
Q4: What is a "localized high concentration electrolyte" (LHCE), and how does it help manage viscosity?
A4: A localized high concentration electrolyte (LHCE) is a formulation designed to achieve the benefits of high salt concentration (such as a stable electrode-electrolyte interphase) while maintaining low bulk viscosity. This is accomplished by using a non-solvating or weakly-solvating "diluent," often a fluorinated ether, which is miscible with the primary salt-solvent solution. The salt and the primary solvent form ionically conductive clusters, while the diluent separates these clusters and reduces the overall viscosity of the mixture. This approach improves ion transport and wetting properties without sacrificing the desirable interfacial chemistry of a high-concentration system.
Troubleshooting Guide
Problem: My cell shows poor rate capability, especially at low temperatures.
This issue is frequently linked to high electrolyte viscosity, which restricts ion movement. The following troubleshooting workflow can help diagnose and resolve the problem.
Caption: Troubleshooting logic for viscosity-related performance issues.
Problem: I'm observing incomplete wetting of my electrodes and separator during cell assembly.
Incomplete wetting is a common problem with viscous electrolytes and can lead to significant performance loss.
-
Question: Is the viscosity of your electrolyte greater than 10 mPa·s at your assembly temperature?
-
Answer: If yes, the high viscosity is likely preventing the electrolyte from fully penetrating the porous electrode structure.
-
-
Recommended Actions:
-
Introduce a Low-Viscosity Co-solvent: Adding a component like 1,3-dioxolane (DOL) or dimethyl carbonate (DMC) can significantly reduce the bulk viscosity.
-
Vacuum Infiltration: After adding the electrolyte in the cell (e.g., pouch or coin cell), place it in a vacuum chamber for several minutes. The vacuum helps to remove trapped air from the electrode pores and pull the electrolyte in.
-
Increase Temperature During Soaking: Gently warming the cells during the initial electrolyte soaking period can lower viscosity and promote better wetting. Ensure the temperature is well below the boiling point of any solvent and does not risk thermal runaway.
-
Quantitative Data on Electrolyte Viscosity
The viscosity of fluorinated ether electrolytes is highly sensitive to their composition. The following tables provide illustrative data on how viscosity changes with the ratio of co-solvents and with temperature.
Table 1: Effect of Co-Solvent Ratio on Viscosity
Data for 1M LiTFSI in 1,2-(1,1,2,2-tetrafluoroethoxy)ethane (TFEE) and 1,3-dioxolane (DOL) at room temperature.
| TFEE:DOL (v:v) Ratio | Viscosity (Pa·s) |
| 1:2 | 0.0027 |
| 1:1 | 0.0035 |
| 2:1 | 0.0045 |
| (Data sourced from Chemistry of Materials) |
This table clearly shows that increasing the proportion of the higher-viscosity fluorinated ether (TFEE) relative to the low-viscosity co-solvent (DOL) results in a systematic increase in the overall electrolyte viscosity.
Table 2: Effect of Temperature on Viscosity
Data for an electrolyte containing ester co-solvents. While not exclusively a fluorinated ether system, the trend is representative.
| Temperature (°C) | Viscosity of Base Electrolyte (mPa·s) | Viscosity with 20% Ester Co-solvent (mPa·s) |
| 40 | ~4 | ~2.5 |
| 20 | ~7 | ~4 |
| 0 | ~15 | ~8 |
| -20 | ~40 | ~20 |
| (Data interpreted from graphical representations in Journal of The Electrochemical Society) |
This table illustrates the exponential increase in viscosity as temperature decreases. It also demonstrates the effectiveness of a low-viscosity co-solvent in reducing viscosity across the entire temperature range.
Experimental Protocols
Protocol: Measuring Electrolyte Viscosity using a Rotational Rheometer
This protocol outlines the standard procedure for obtaining accurate viscosity measurements of fluorinated ether-based electrolytes.
Caption: Standard workflow for measuring electrolyte viscosity.
1. Objective: To measure the dynamic viscosity of a fluorinated ether-based electrolyte as a function of shear rate at a controlled temperature.
2. Equipment & Materials:
-
Rotational rheometer with a Peltier plate for temperature control.
-
Cone-and-plate or parallel-plate geometry (e.g., 40 mm diameter).
-
Argon-filled glovebox (due to moisture sensitivity of lithium salts).
-
Micropipette (100-1000 µL).
-
Electrolyte sample.
-
Anhydrous solvents for cleaning (e.g., dimethyl carbonate, acetone).
-
Lint-free wipes.
3. Methodology:
-
Step 1: Sample Preparation (Inside Glovebox)
-
Ensure the electrolyte sample has been properly mixed and is at thermal equilibrium within the glovebox.
-
Draw the required volume of electrolyte (typically ~1-2 mL, depending on the geometry) into a micropipette.
-
-
Step 2: Instrument Setup
-
Set the desired temperature for the measurement on the rheometer's Peltier plate (e.g., 25 °C). Allow the system to stabilize.
-
Install the measurement geometry (e.g., 40 mm cone).
-
Carefully lower the geometry to the zero-gap position and tare the normal force. Set the measurement gap according to the geometry specifications (e.g., 1 mm for a parallel plate).
-
-
Step 3: Sample Loading
-
Raise the geometry.
-
Carefully dispense the electrolyte from the micropipette onto the center of the Peltier plate.
-
Lower the geometry to the measurement gap. A small bulge of the sample should be visible around the edge of the geometry, ensuring it is completely filled. Carefully remove any excess with a lint-free wipe.
-
-
Step 4: Thermal Equilibration
-
Allow the sample to rest for at least 5-10 minutes to ensure it has reached the set temperature.
-
-
Step 5: Measurement
-
Perform a shear rate sweep. A typical range for low-viscosity electrolytes is from 10 s⁻¹ to 1000 s⁻¹.
-
For a Newtonian fluid (expected for these electrolytes), the viscosity should be constant across the range of shear rates.
-
-
Step 6: Cleaning
-
Raise the geometry and carefully wipe the electrolyte from both the plate and the geometry using lint-free wipes soaked in an appropriate anhydrous solvent (like DMC). Finish with a final wipe of acetone to ensure the surfaces are clean and dry.
-
-
Step 7: Data Analysis
-
Plot the measured viscosity as a function of the shear rate.
-
If the viscosity is constant, report the average value as the dynamic viscosity of the electrolyte at that temperature. If the fluid shows non-Newtonian behavior, the viscosity at a specific shear rate must be reported.
-
Technical Support Center: Optimizing Fluorination Reactions with HCF2OTf
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on optimizing reaction conditions for fluorination using difluoromethyl triflate (HCF2OTf). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is HCF2OTf and why is it used in fluorination reactions?
A1: HCF2OTf, or difluoromethyl triflate, is a versatile and easy-to-handle liquid reagent used for introducing the difluoromethyl (CF2H) group into organic molecules.[1] It is a non-ozone-depleting substance, making it a more environmentally friendly alternative to gaseous reagents like HCF2Cl.[1] Its primary application is in the difluoromethylation of nucleophiles, most notably phenols and thiophenols, to form difluoromethyl ethers and thioethers, respectively. These motifs are of significant interest in medicinal chemistry and drug development due to their unique physicochemical properties.
Q2: What is the mechanism of fluorination with HCF2OTf?
A2: The reaction of HCF2OTf with nucleophiles such as phenols does not proceed via a direct nucleophilic substitution of the triflate group. Instead, under basic conditions, HCF2OTf generates a highly reactive intermediate: difluorocarbene (:CF2).[1] The nucleophile then attacks the electrophilic difluorocarbene, followed by protonation to yield the difluoromethylated product. This mechanistic pathway has important implications for reaction optimization and troubleshooting.
Q3: What are the optimal reaction conditions for the difluoromethylation of phenols with HCF2OTf?
A3: For the difluoromethylation of most phenols, the optimal conditions typically involve the use of aqueous potassium hydroxide (KOH) as the base and acetonitrile (MeCN) as a co-solvent at room temperature.[1] The reaction is often very rapid, with complete conversion observed within minutes for many substrates.[1]
Q4: Can HCF2OTf be used to fluorinate other substrates besides phenols?
A4: Yes, HCF2OTf is also effective for the difluoromethylation of thiophenols to form aryl difluoromethyl thioethers. The reaction conditions are similar to those used for phenols. Additionally, while less common, the difluoromethylation of N-heterocycles and aliphatic alcohols has been reported, sometimes with different reaction mechanisms and conditions.
Q5: What are the common side reactions when using HCF2OTf?
A5: The most common side reaction, particularly with phenols, is the formation of the corresponding aryl triflate.[1] This occurs through a competitive nucleophilic attack of the phenoxide on the sulfur atom of HCF2OTf.[1] The extent of this side reaction can depend on the electronic properties of the phenol.
Q6: How should HCF2OTf be handled and stored?
A6: HCF2OTf is an air-stable liquid, which makes it relatively easy to handle compared to gaseous fluorinating agents.[1] However, it is a reactive chemical and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood. It is recommended to store HCF2OTf in a cool, dry place, away from incompatible materials such as strong oxidants.[2] The signal word for similar compounds is "Danger," with hazard statements indicating that it is a flammable liquid and can cause skin and eye damage.
Troubleshooting Guide
This guide addresses specific issues that may arise during fluorination reactions with HCF2OTf.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient Difluorocarbene Generation: The base may not be strong enough or the concentration may be too low. 2. Substrate Decomposition: The substrate may be unstable under the basic reaction conditions. 3. Poor Nucleophilicity of the Substrate: Electron-deficient substrates may react sluggishly. 4. Reagent Decomposition: The HCF2OTf may have decomposed due to improper storage or handling. | 1. Optimize Base: Use aqueous KOH, which has been shown to be superior to NaOH or LiOH for this reaction.[1] Ensure the base concentration is sufficient. 2. Modify Reaction Conditions: Try running the reaction at a lower temperature or for a shorter duration. 3. Increase Reaction Time/Temperature: For less reactive substrates, prolonged reaction times or gentle heating may be necessary. 4. Use Fresh Reagent: Ensure the HCF2OTf is of good quality. |
| Significant Aryl Triflate Byproduct Formation | Competitive Reaction Pathway: The phenoxide is attacking the sulfur atom of HCF2OTf. This is more prevalent with certain electron-deficient phenols.[1] | 1. Use an Alternative Reagent: Consider using difluoromethyl nonaflate (HCF2ONf), which has been shown to give higher yields of the desired difluoromethyl ether with phenols that are prone to triflate formation.[1] 2. Recycle the Aryl Triflate: The aryl triflate byproduct can be hydrolyzed back to the starting phenol under basic conditions and recycled.[1] |
| Incomplete Conversion of Starting Material | 1. Insufficient Reagent: The stoichiometry of HCF2OTf may be too low. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion, especially with less reactive substrates. | 1. Increase HCF2OTf Equivalents: Use a slight excess of HCF2OTf (e.g., 1.1-1.5 equivalents). 2. Monitor the Reaction: Use techniques like TLC or LC-MS to monitor the reaction progress and determine the optimal reaction time. |
| Formation of Multiple Unidentified Byproducts | Decomposition of Substrate or Product: The reaction conditions may be too harsh. Reaction with Solvent: The solvent may not be inert under the reaction conditions. | 1. Milder Conditions: Attempt the reaction at a lower temperature. 2. Solvent Screen: While MeCN is generally optimal, other aprotic solvents can be screened. |
| Substrate Solubility Issues | Poor Solubility in the Reaction Medium: The substrate may not be fully dissolved in the MeCN/water mixture. | 1. Co-solvent System: Experiment with different co-solvent ratios or alternative solvents to improve solubility. 2. Phase-Transfer Catalyst: For biphasic reactions, a phase-transfer catalyst may improve reaction rates. |
Data Presentation: Difluoromethylation of Phenols with HCF2OTf
The following table summarizes the reaction outcomes for the difluoromethylation of various substituted phenols under optimized conditions.
| Entry | Substrate (Phenol) | Product | Reaction Time | Yield (%) |
| 1 | 4-Butylphenol | 1-(Difluoromethoxy)-4-butylbenzene | 5 min | 95 |
| 2 | 4-Methoxyphenol | 1-(Difluoromethoxy)-4-methoxybenzene | 5 min | 92 |
| 3 | 4-Chlorophenol | 1-Chloro-4-(difluoromethoxy)benzene | 5 min | 85 |
| 4 | 4-Nitrophenol | 1-(Difluoromethoxy)-4-nitrobenzene | 15 min | 70 |
| 5 | 2,6-Di-tert-butylphenol | 2,6-Di-tert-butyl-1-(difluoromethoxy)benzene | 30 min | 65 |
| 6 | 4-Hydroxybenzaldehyde | 4-(Difluoromethoxy)benzaldehyde | 10 min | 88 |
| 7 | Methyl 4-hydroxybenzoate | Methyl 4-(difluoromethoxy)benzoate | 10 min | 82 |
Yields are based on isolated product. Reactions were typically performed on a 0.5 mmol scale in a 1:1 mixture of MeCN and 6M aqueous KOH with 1.1 equivalents of HCF2OTf at room temperature.[1]
Experimental Protocols
General Procedure for the Difluoromethylation of Phenols:
To a solution of the phenol (1.0 equiv) in acetonitrile (0.5 M) is added a 6M aqueous solution of potassium hydroxide (1.0 mL per 0.5 mmol of phenol). The resulting mixture is stirred at room temperature, and difluoromethyl triflate (1.1-1.5 equiv) is added dropwise. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel chromatography to afford the desired aryl difluoromethyl ether.
Visualizations
Below are diagrams illustrating key aspects of the fluorination process with HCF2OTf.
Caption: Reaction mechanism for difluoromethylation with HCF2OTf.
Caption: Troubleshooting workflow for low-yield reactions.
Caption: General experimental setup for difluoromethylation.
References
Troubleshooting low ionic conductivity in fluorinated ether electrolytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated ether electrolytes, specifically addressing the common issue of low ionic conductivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to low ionic conductivity in fluorinated ether electrolytes?
Low ionic conductivity in fluorinated ether electrolytes is typically a result of one or more of the following factors:
-
High Viscosity: An increase in the electrolyte's resistance to flow, which impedes the movement of ions. This is often a consequence of high salt concentrations or the inherent molecular structure of the fluorinated ether.[1][2][3]
-
Poor Ion Solvation: The strong electron-withdrawing effect of fluorine atoms can reduce the ability of the ether oxygen atoms to effectively coordinate with and dissolve lithium salts. This leads to a lower concentration of mobile ions.[4][5]
-
Strong Ion Pairing: At high salt concentrations, ions are more likely to form neutral aggregates, such as contact-ion pairs (CIPs) and larger aggregates (AGGs), rather than existing as free, charge-carrying ions. This reduces the number of effective charge carriers in the electrolyte.[6]
-
High Degree of Fluorination: While fluorination can enhance oxidative stability, an excessively high fluorine content can negatively impact the electrolyte's ability to dissolve salt and facilitate ion transport, thereby lowering ionic conductivity.[4][7]
-
Low Temperatures: At lower temperatures, the mobility of polymer chains (in the case of solid-state electrolytes) and the general movement of ions are reduced, leading to a decrease in ionic conductivity.[8]
Q2: How does salt concentration impact the ionic conductivity of my fluorinated ether electrolyte?
The relationship between salt concentration and ionic conductivity is not linear. Initially, increasing the salt concentration introduces more charge carriers, which can increase ionic conductivity. However, beyond an optimal point, further increases in salt concentration lead to higher viscosity and increased ion pairing, both of which significantly reduce ionic conductivity.[2][6][9][10] In "solvent-in-salt" or highly concentrated electrolytes (HCEs), the high viscosity is a primary cause of lower ionic conductivities.[1][2]
Q3: Can impurities in my electrolyte affect ionic conductivity?
Yes, impurities can have a detrimental effect on ionic conductivity and overall electrochemical performance. Water is a common impurity that can react with lithium salts like LiPF6 to form species that may not be as conductive and can lead to the degradation of the electrolyte.[11] Other impurities from raw materials, such as metals (e.g., Al, Fe, Si), can also negatively impact the electrolyte and electrode surfaces.[12]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving low ionic conductivity in your fluorinated ether electrolyte experiments.
Problem: Observed ionic conductivity is significantly lower than expected.
References
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. merrowscientific.com [merrowscientific.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 6. Effect of Building Block Connectivity and Ion Solvation on Electrochemical Stability and Ionic Conductivity in Novel Fluoroether Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of the fluorination degree of ether-based electrolyte solvents on Li-metal battery performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. xray.greyb.com [xray.greyb.com]
- 9. Fluorine-free “solvent-in-salt” sodium battery electrolytes: solvation structure and dynamics - Energy Advances (RSC Publishing) DOI:10.1039/D4YA00002A [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Impact of electrolyte impurities and SEI composition on battery safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Personal protective equipment for handling 1H,1H,2'H-Perfluorodipropyl ether
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and use of 1H,1H,2'H-Perfluorodipropyl ether (CAS No. 1000-28-8).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a fluorinated ether.[1] Its primary hazards, as identified in safety data sheets, include being an irritant that can cause serious eye irritation and may lead to an allergic skin reaction.[2]
Q2: What are the basic physical and chemical properties of this compound?
Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C6H3F11O |
| Molecular Weight | 300.07 g/mol |
| Boiling Point | 81.3°C to 87.5°C at 760 mmHg[3][] |
| Density | Approximately 1.543 to 1.5844 g/cm³[3][] |
| Appearance | Liquid |
| Flash Point | None |
Q3: What personal protective equipment (PPE) is mandatory when handling this chemical?
Appropriate PPE is crucial for safe handling. The following are required:
-
Eye Protection: Wear protective safety goggles.[2]
-
Hand Protection: Wear chemical-resistant gloves.[2]
-
Skin and Body Protection: Wear protective clothing and chemical-resistant boots.[2]
Q4: What are the proper storage and handling procedures?
To ensure safety and maintain the integrity of the chemical, follow these procedures:
-
Keep the container tightly closed.[2]
-
Store in a cool, dry, and well-ventilated place.[2]
-
Avoid breathing dust or vapor.[2]
-
Do not get in eyes, on skin, or on clothing.[2]
-
Ensure a safety shower and eye wash station are readily available.[2]
Troubleshooting Guide
Issue 1: I have accidentally splashed this compound on my skin or in my eyes.
-
Skin Contact: Immediately wash the affected area with plenty of water and non-abrasive soap.[2] Seek medical attention if irritation or an allergic reaction develops.[2]
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, keeping the eyes open.[2] If present, remove contact lenses and continue rinsing.[2] Seek immediate medical attention.
Issue 2: A small amount of this compound has spilled in the laboratory.
For small spills, follow these steps:
-
Wear the appropriate personal protective equipment, including a respirator, impervious boots, and heavy rubber gloves.[2]
-
Absorb the liquid material with an inert absorbent material.[2]
-
Scoop up the absorbed material and place it into an appropriate, closed container for disposal.[2]
-
Ventilate the area of the spill.[2]
-
Wash the spill area thoroughly after the material has been collected.[2]
Issue 3: I am concerned about inhalation exposure.
This material can be irritating to the mucous membranes and upper respiratory tract.[2]
-
Preventative Measures: Always handle this chemical in a well-ventilated area. For procedures with a higher risk of vapor generation, use a chemical fume hood.[2]
-
In Case of Inhalation: If breathing is difficult, move the affected person to fresh air and administer oxygen if necessary.[2] Seek medical attention.[2]
Experimental Workflow & Safety Protocols
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, incorporating mandatory safety checks.
Caption: Workflow for Safe Handling of this compound.
References
Validation & Comparative
A Comparative Guide to 1H,1H,2'H-Perfluorodipropyl Ether and Other Hydrofluoroethers for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 1H,1H,2'H-Perfluorodipropyl ether and other common hydrofluoroethers (HFEs), such as HFE-7100 and HFE-7200, which are frequently used in the pharmaceutical industry. Hydrofluoroethers are recognized for their unique properties, including low toxicity, non-flammability, and environmental benefits, making them attractive alternatives to traditional solvents.[1][2] This document summarizes key physicochemical properties, discusses their applications in drug development, and provides a detailed experimental protocol for solvent screening.
Physicochemical Properties: A Comparative Analysis
The selection of a suitable solvent is critical in pharmaceutical development, influencing reaction kinetics, yield, purity, and the final formulation of active pharmaceutical ingredients (APIs). The following table summarizes the key physical and chemical properties of this compound, HFE-7100, and HFE-7200 based on available data.
| Property | This compound | HFE-7100 (Methyl Nonafluorobutyl Ether) | HFE-7200 (Ethyl Nonafluorobutyl Ether) |
| CAS Number | 1000-28-8 | 163702-08-7, 163702-07-6 | 163702-06-5, 163702-05-4 |
| Molecular Formula | C6H3F11O | C5H3F9O | C6H5F9O |
| Molecular Weight ( g/mol ) | 300.07 | ~250.06 | ~264.08 |
| Boiling Point (°C) | 81.3 - 87.5 | 61 | 76 |
| Density (g/mL @ 20-25°C) | 1.543 - 1.584 | ~1.5 | ~1.43 |
| Viscosity (cP @ 25°C) | No data available | ~0.4 | ~0.43 |
| Surface Tension (dynes/cm @ 25°C) | No data available | ~13.6 | ~13.6 |
| Flash Point | None | None | None |
| Vapor Pressure (mmHg @ 25°C) | No data available | 202 | 109 |
Applications in Pharmaceutical Development
Hydrofluoroethers are versatile solvents with several applications in the pharmaceutical industry, primarily owing to their favorable safety and environmental profiles. They are used as reaction media, cleaning agents for manufacturing equipment, and in heat transfer applications.[1][3]
As Reaction Solvents: The chemical inertness and specific solvency characteristics of HFEs make them suitable for certain chemical syntheses.[4][5] Their moderate boiling points allow for reactions to be conducted at elevated temperatures with easy removal of the solvent post-reaction.
Cleaning and Residue Removal: Due to their low surface tension and viscosity, HFEs can penetrate tight spaces and effectively remove particulates, oils, and other contaminants from surfaces without leaving a residue.[1] This is particularly valuable for cleaning high-value equipment used in API and drug product manufacturing.
Heat Transfer Fluids: The thermal stability and wide liquid range of some HFEs make them excellent heat transfer fluids for precise temperature control in reactors and other process equipment.[3]
Performance Comparison and Considerations
The higher boiling point of this compound compared to HFE-7100 and HFE-7200 suggests it could be advantageous for reactions requiring higher temperatures. Its density is also slightly higher. However, the lack of viscosity and surface tension data makes a full comparison of its potential performance in cleaning applications challenging.
Experimental Protocol: API Solubility Screening in Hydrofluoroethers
To objectively compare the performance of this compound and other HFEs as solvents for a specific Active Pharmaceutical Ingredient (API), a systematic solubility screening should be conducted. The following protocol outlines a standard procedure based on the shake-flask method, which is a reliable technique for determining equilibrium solubility.[9]
Objective: To determine and compare the equilibrium solubility of a given API in this compound, HFE-7100, and HFE-7200 at a controlled temperature.
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
This compound (test solvent 1)
-
HFE-7100 (test solvent 2)
-
HFE-7200 (test solvent 3)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (chemically compatible with the solvents)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometer for concentration analysis
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solvent Systems: Ensure all hydrofluoroether solvents are of high purity.
-
Sample Preparation:
-
Accurately weigh an excess amount of the API into separate vials for each solvent to be tested. The goal is to create a saturated solution with undissolved solid remaining.
-
Add a precise volume of each respective hydrofluoroether to the vials.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or a physiologically relevant temperature like 37°C) and agitation speed (e.g., 100 rpm).[9][10]
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined in a preliminary experiment.[11]
-
-
Sample Collection and Preparation for Analysis:
-
After equilibration, remove the vials from the shaker and allow the undissolved solids to settle.
-
To separate the saturated solution from the excess solid, either centrifuge the vials or filter the supernatant using a chemically compatible syringe filter. This step is crucial to avoid including solid particles in the analysis.
-
Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable solvent in which the API is highly soluble to prevent precipitation and to bring the concentration within the analytical range of the chosen analytical method.
-
-
Concentration Analysis:
-
Quantify the concentration of the API in the diluted samples using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Prepare a calibration curve using standard solutions of the API of known concentrations to ensure accurate quantification.
-
-
Data Analysis and Comparison:
-
Calculate the solubility of the API in each hydrofluoroether, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.
-
Compare the solubility values obtained for this compound, HFE-7100, and HFE-7200 to determine which solvent exhibits the highest solubilizing capacity for the specific API under the tested conditions.
-
Safety Precautions:
-
Conduct all experiments in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for each hydrofluoroether and the API before starting the experiment.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the API solubility screening protocol described above.
Caption: Workflow for API solubility screening in hydrofluoroethers.
Conclusion
This compound, along with other hydrofluoroethers like HFE-7100 and HFE-7200, presents a compelling class of solvents for the pharmaceutical industry due to their favorable safety and environmental characteristics. While a complete dataset for direct comparison is not publicly available, the provided physicochemical properties and the detailed experimental protocol for solubility screening empower researchers and scientists to make informed decisions for their specific drug development needs. The selection of the most appropriate HFE will ultimately depend on the specific requirements of the application, including the desired reaction conditions and the solubility of the active pharmaceutical ingredient.
References
- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 2. books.rsc.org [books.rsc.org]
- 3. syrris.com [syrris.com]
- 4. nbinno.com [nbinno.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. kinampark.com [kinampark.com]
- 8. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. who.int [who.int]
A Comparative Guide to Fluorinated Ethers and Traditional Hydrocarbon Ethers for Researchers
For researchers, scientists, and drug development professionals, the choice of solvent and functional group can profoundly impact experimental outcomes and the pharmacokinetic profile of a therapeutic candidate. While traditional hydrocarbon ethers are staples in the organic chemistry laboratory, their fluorinated counterparts offer a unique set of properties that are increasingly leveraged in pharmaceuticals, materials science, and advanced technologies. This guide provides an objective comparison of their performance, supported by experimental data and protocols.
The primary distinction between these two classes of ethers lies in the substitution of hydrogen atoms with fluorine atoms. This substitution dramatically alters the molecule's physicochemical and biological properties. Fluorinated ethers, a type of organofluorine compound, feature one or more strong carbon-fluorine (C-F) bonds, which impart enhanced thermal stability, chemical resistance, and oxidative durability.[1] Traditional hydrocarbon ethers, with the general formula R-O-R', are characterized by an oxygen atom connecting two alkyl or aryl groups.[2][3][4]
Physicochemical Properties: A Head-to-Head Comparison
The high electronegativity of fluorine atoms significantly influences the properties of fluorinated ethers compared to their hydrocarbon analogs. Fluorination leads to reduced polarizability and weaker intermolecular interactions, resulting in lower surface energy, enhanced volatility, and reduced viscosity.[1] In contrast, traditional ethers exhibit polarity due to the C-O-C bond, but they cannot form hydrogen bonds with each other, leading to boiling points that are significantly lower than alcohols of similar molecular weight but comparable to alkanes.[5][6][7][8]
The degree of fluorination plays a critical role; partially fluorinated ethers can balance polarity and fluorophilicity, enhancing solubility in both polar and non-polar systems, while fully fluorinated (perfluorinated) ethers exhibit extreme chemical inertness.[1]
| Property | Fluorinated Ethers | Traditional Hydrocarbon Ethers | Rationale for Difference |
| Boiling Point | Highly variable (-22°C to 178°C), dependent on chain length and degree of fluorination.[1] | Generally low and volatile, comparable to alkanes of similar molecular mass.[5][7][8] | Fluorination increases molecular weight but reduces intermolecular forces, leading to complex boiling point trends. |
| Density | Generally higher than hydrocarbon ethers.[1] | Less dense than water.[8] | The high atomic mass of fluorine increases molecular density. |
| Solubility | Varies: Partial fluorination can increase solubility in polar media; perfluorination decreases it.[1] | Small ethers are slightly soluble in water; solubility decreases with larger alkyl groups.[5][7] Good solvents for many organic compounds.[5][6] | The polarity and ability to act as a hydrogen bond acceptor determine water solubility.[1][7] |
| Viscosity | Generally lower than hydrocarbon analogs.[1] | Relatively low. | Reduced intermolecular forces in fluorinated compounds lead to lower viscosity.[1] |
| Polarity | Polarity is tunable based on the degree and position of fluorine atoms.[1] | Moderately polar due to the C-O-C bond angle.[7][9] | The strong C-F bond dipoles can either increase or decrease overall molecular polarity depending on symmetry. |
| Stability | High thermal, chemical, and oxidative stability.[1][10] | Can form explosive peroxides upon exposure to air and light. Relatively unreactive otherwise.[8] | The high bond dissociation energy of the C-F bond (around 130 kcal/mol) imparts exceptional stability.[11] |
Impact on Drug Development and Medicinal Chemistry
In medicinal chemistry, the strategic incorporation of fluorine is a well-established method to enhance a drug candidate's profile. Fluorinated ether moieties, particularly the trifluoromethoxy group (-OCF₃), are used to improve metabolic stability, bioavailability, and binding affinity.[1][12]
-
Metabolic Stability: The strength of the C-F bond makes fluorinated compounds resistant to metabolic degradation by enzymes like cytochrome P-450.[11][13] This increased stability can prolong the drug's half-life in the body.
-
Lipophilicity and Bioavailability: The -OCF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes, often leading to improved absorption and bioavailability.[1][11]
-
Binding Affinity: The unique electronic properties of fluorine can alter a molecule's conformation and electrostatic interactions with its biological target, potentially increasing binding affinity and efficacy.[12]
A prime example is the inhalation anesthetic Sevoflurane (CF₃CHFOCH₂F), a fluorinated ether known for its rapid onset and minimal metabolism, which enhances its safety profile.[1]
Experimental Protocols and Workflows
Synthesis of Ethers: Comparative Methodologies
1. Synthesis of a Fluorinated Ether (Williamson Ether Synthesis)
The Williamson synthesis is a versatile method for preparing both symmetrical and unsymmetrical ethers. To synthesize a fluorinated ether, a fluorinated alcohol is typically converted to its alkoxide before reacting with an alkyl halide.
-
Reaction: Sodium 2,2,2-trifluoroethoxide reacts with methyl iodide to produce methyl 2,2,2-trifluoroethyl ether.[1]
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a stirring bar, dissolve sodium metal in an excess of 2,2,2-trifluoroethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and generates hydrogen gas.
-
Once all the sodium has reacted to form sodium 2,2,2-trifluoroethoxide, cool the solution to room temperature.
-
Slowly add a stoichiometric equivalent of methyl iodide to the solution.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
After cooling, quench the reaction by carefully adding water.
-
Extract the product into a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Purify the resulting ether by distillation.
-
2. Synthesis of a Traditional Hydrocarbon Ether (Acid-Catalyzed Dehydration of Alcohols)
This method is suitable for preparing symmetrical ethers from primary alcohols.
-
Reaction: Two molecules of ethanol dehydrate in the presence of a strong acid catalyst (typically sulfuric acid) to form diethyl ether.
-
Protocol:
-
Place a specific volume of concentrated sulfuric acid in a distillation flask.
-
Cool the flask in an ice bath and slowly add an excess of ethanol while stirring.
-
Heat the mixture to approximately 140°C. At this temperature, the ether will form and distill over.
-
Continuously add more ethanol to the reaction flask at the same rate the ether distills to maintain the reaction.
-
Collect the distillate, which contains ether, unreacted ethanol, water, and some acidic byproducts.
-
Wash the distillate in a separatory funnel with a cold, dilute sodium hydroxide solution to neutralize the acid, followed by a water wash.
-
Dry the crude ether over anhydrous calcium chloride and then purify by a final distillation.
-
In Vitro Metabolic Stability Assay Workflow
This workflow is used to compare the rate at which a fluorinated compound and its non-fluorinated analog are metabolized by liver enzymes.
Caption: Workflow for an in vitro metabolic stability assay.
-
Methodology:
-
Preparation: Prepare stock solutions of the fluorinated ether and its hydrocarbon analog in DMSO. Prepare a buffered solution (e.g., 0.1 M phosphate buffer, pH 7.4) and thaw liver microsomes (e.g., human or rat) on ice. Prepare a fresh solution of the cofactor NADPH.
-
Incubation: In a microcentrifuge tube, combine the buffer, microsome suspension, and the test compound. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is immediately stopped (quenched) by adding a cold organic solvent like acetonitrile, which precipitates the proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining parent compound, is analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The concentration of the parent compound at each time point is determined. The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance, providing a quantitative measure of metabolic stability. A longer half-life indicates greater stability.
-
Logical Relationships: Fluorine's Impact
The introduction of fluorine into an ether's structure initiates a cascade of effects on its properties and potential applications, particularly in pharmacology.
Caption: Impact of fluorination on ether properties and drug profiles.
Conclusion
Fluorinated ethers are not merely inert solvents but are functional materials and key structural motifs that offer significant advantages over their traditional hydrocarbon counterparts in specific contexts. Their enhanced stability, tunable solubility, and profound influence on biological properties make them invaluable tools in modern drug discovery and materials science. While hydrocarbon ethers remain indispensable for many standard laboratory procedures due to their cost-effectiveness and well-understood reactivity, the unique benefits conferred by fluorination justify the growing interest and application of fluorinated ethers in advanced research and development. Understanding the fundamental differences detailed in this guide allows researchers to make more informed decisions when selecting compounds for synthesis, formulation, and biological evaluation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. youtube.com [youtube.com]
- 3. Ether - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Physical Properties of Ethers and Epoxides | OpenOChem Learn [learn.openochem.org]
- 6. readchemistry.com [readchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ether | Chemical Structure & Properties | Britannica [britannica.com]
- 9. Physical and Chemical Properties of Ethers - GeeksforGeeks [geeksforgeeks.org]
- 10. sibran.ru [sibran.ru]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Acute toxicity of fluorinated ether anesthetics: role of 2,2,2-trifluoroethanol and other metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Hydrofluoroether Electrolyte Co-Solvents for Advanced Battery Applications
For researchers, scientists, and professionals in battery technology development, the selection of appropriate electrolyte components is paramount to achieving desired performance, safety, and longevity. This guide provides a comparative analysis of alternatives to 1H,1H,2'H-Perfluorodipropyl ether, focusing on key hydrofluoroether (HFE) co-solvents that have emerged as promising candidates for enhancing the performance of lithium-ion and other next-generation batteries.
This document synthesizes experimental data on the physicochemical and electrochemical properties of various fluorinated ethers, offering a direct comparison to facilitate informed decisions in electrolyte formulation. Detailed experimental protocols for the key performance metrics are also provided to ensure reproducibility and further research.
Performance Comparison of Hydrofluoroether Co-Solvents
The following tables summarize the key performance indicators of several alternatives to this compound. It is crucial to note that the data is compiled from various studies, and direct comparisons should be made with caution due to differing experimental conditions, which are provided for context.
Table 1: Physicochemical Properties of Selected Hydrofluoroethers
| Compound | Abbreviation | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Viscosity (cP) |
| This compound | - | 300.07 | 81.3 - 87.5[][2] | ~1.54 - 1.58[][2] | No data available |
| 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether | TTE | 232.07 | 92 | 1.54 | 0.81 (at 20°C)[3] |
| Bis(2,2,2-trifluoroethyl) ether | BTFE | 182.06 | 62 - 63[4] | 1.404 (at 25°C)[4] | 0.65 (at 20°C)[3] |
| 1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether | HFE | - | - | - | - |
Table 2: Electrochemical Performance of Electrolytes Containing Hydrofluoroether Co-Solvents
| Co-Solvent | Electrolyte Composition | Ionic Conductivity (mS/cm) | Electrochemical Stability Window (V vs. Li/Li⁺) |
| TTE | 1 M LiPF₆ in FEC/DMC/EMC/TTE | 6.50[5] | up to 5.5[6] |
| TTE | 1.5 M LiFSI in TEP/TTE | 1.6 (at RT)[3] | - |
| BTFE | 1.5 M LiFSI in TEP/BTFE | 2.0 (at RT)[3] | - |
| TTE | 1 M LiPF₆ in TTE/DMC (1:2 wt) | - | up to 6.2[7] |
Table 3: Cycling Performance of Lithium-Ion Cells with Hydrofluoroether-Containing Electrolytes
| Co-Solvent | Cell Configuration | Cycling Conditions | Performance Highlights |
| TTE | Li/LiNi₀.₅Mn₁.₅O₄ | 3.0-4.9 V | High discharge capacity and coulombic efficiency[6] |
| TTE | NMC622/graphite | - | Better performance in full-cells compared to BTFE[3] |
| BTFE | NMC622/graphite | - | Lower performance in full-cells compared to TTE[3] |
| TTE | Li-ion cells | High voltage | Significantly promoted electrochemical and safety features at 4.5 V[8] |
| TTE, HFE, BTE | Li-ion cells | 3.0-4.5 V | TTE demonstrated superior capacity retention in long-term cycling[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of electrolyte performance. Below are summarized protocols for key experiments cited in this guide.
Ionic Conductivity Measurement
Ionic conductivity is determined using electrochemical impedance spectroscopy (EIS).
-
Cell Assembly: A symmetric cell with two blocking electrodes (e.g., stainless steel or platinum) is assembled in an argon-filled glovebox. The electrodes are separated by a separator soaked in the electrolyte under investigation.
-
EIS Measurement: The cell is connected to a potentiostat with an EIS module. An AC voltage with a small amplitude (e.g., 10 mV) is applied over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis. The ionic conductivity (σ) is then calculated using the formula: σ = d / (Rb * A), where 'd' is the thickness of the separator and 'A' is the area of the electrode.[10][11]
Electrochemical Stability Window (ESW) Determination
The ESW is typically measured using linear sweep voltammetry (LSV) or cyclic voltammetry (CV).
-
Cell Configuration: A three-electrode cell is assembled with a working electrode (e.g., platinum or glassy carbon), a lithium metal counter electrode, and a lithium metal reference electrode.
-
Voltammetry Scan: The potential of the working electrode is scanned from the open-circuit voltage to a high potential (for oxidative stability) or a low potential (for reductive stability) at a slow scan rate (e.g., 0.1 mV/s).[12]
-
ESW Determination: The oxidative and reductive stability limits are defined as the potentials at which a significant increase in current is observed, indicating the onset of electrolyte decomposition.[13][14]
Viscosity Measurement
The viscosity of the electrolytes is measured using a viscometer.
-
Sample Preparation: The electrolyte is prepared and handled in a controlled environment (e.g., an argon-filled glovebox) to prevent contamination.
-
Measurement: A small volume of the electrolyte is loaded into the viscometer (e.g., a rolling-ball or rotational viscometer). The measurement is typically performed at a controlled temperature.[15][16][17]
-
Data Recording: The dynamic or kinematic viscosity is recorded. For comparative studies, it is essential to maintain the same temperature for all measurements.
Flammability Test
A simple combustion test can be used to assess the flammability of the electrolytes.
-
Sample Preparation: A small amount of the electrolyte is soaked into a piece of separator or glass wool.
-
Ignition Test: The soaked material is exposed to a flame (e.g., from a lighter or a Bunsen burner) for a few seconds.
-
Observation: The ease of ignition and the duration of burning are observed to qualitatively assess the flammability.[18][19][20][21]
Battery Cycling Performance Evaluation
The long-term cycling stability of the electrolytes is evaluated in coin cells or pouch cells.
-
Cell Assembly: Cells are assembled with the desired anode and cathode materials (e.g., Li||NCM811) and the electrolyte containing the hydrofluoroether co-solvent.
-
Formation Cycles: The cells are typically subjected to a few initial cycles at a low C-rate to form a stable solid electrolyte interphase (SEI).
-
Galvanostatic Cycling: The cells are then cycled at a specific C-rate (e.g., 1C) within a defined voltage window for a large number of cycles. The discharge capacity, coulombic efficiency, and capacity retention are monitored throughout the cycling process.[22][23][24]
Visualizing the Electrolyte Evaluation Workflow
The following diagram illustrates a typical workflow for the evaluation of new hydrofluoroether co-solvents for battery applications.
Caption: A logical workflow for the comprehensive evaluation of hydrofluoroether co-solvents.
References
- 2. fluoryx.com [fluoryx.com]
- 3. A comparative analysis of the influence of hydrofluoroethers as diluents on solvation structure and electrochemical performance in non-flammable elect ... - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA08404J [pubs.rsc.org]
- 4. CAS 333-36-8 | 2107-3-18 | MDL MFCD00010604 | Bis(2,2,2-trifluoroethyl)ether, battery grade | SynQuest Laboratories [synquestlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimal Blend Between Fluorinated Esters and Fluorinated Ether for High-Performance Lithium-Ion Cells at High Voltage [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. eag.com [eag.com]
- 11. Investigation of Ionic Conductivity of Electrolytes for Anode-Free Lithium-Ion Batteries by Impedance Spectroscopy | MDPI [mdpi.com]
- 12. Frontiers | Fluorinated co-solvent electrolytes for high-voltage Ni-rich LiNi0.8Co0.1Mn0.1O2 (NCM811) positive electrodes [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Determining oxidative stability of battery electrolytes: validity of common electrochemical stability window (ESW) data and alternative strategies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. azom.com [azom.com]
- 16. rheosense.com [rheosense.com]
- 17. qianggroup.com [qianggroup.com]
- 18. fire.tc.faa.gov [fire.tc.faa.gov]
- 19. researchgate.net [researchgate.net]
- 20. Flameproofing lithium-ion batteries with salt [www6.slac.stanford.edu]
- 21. osti.gov [osti.gov]
- 22. researchgate.net [researchgate.net]
- 23. oaepublish.com [oaepublish.com]
- 24. Lithium Niobate for Fast Cycling in Li-ion Batteries: Review and New Experimental Results [mdpi.com]
A Comparative Guide to the Electrochemical Stability of Fluorinated Ether Solvents
For Researchers, Scientists, and Drug Development Professionals
The pursuit of higher energy density and safer battery technologies has led to significant interest in the development of novel electrolytes. Fluorinated ether solvents have emerged as a promising class of materials due to their enhanced electrochemical stability compared to conventional carbonate and non-fluorinated ether electrolytes. This guide provides an objective comparison of the electrochemical performance of various fluorinated ether solvents, supported by experimental data, to aid researchers in selecting the optimal solvent for their applications.
Enhanced Electrochemical Stability with Fluorination
Fluorination of ether solvents is a key strategy to improve their oxidative stability. The introduction of fluorine atoms, which are highly electronegative, lowers the highest occupied molecular orbital (HOMO) energy level of the solvent molecules. This makes them less susceptible to oxidation at high potentials, a critical requirement for use with high-voltage cathodes in next-generation lithium-ion and lithium-metal batteries. While traditional ether-based electrolytes often decompose above 4.0 V versus Li/Li+, various fluorinated ethers have demonstrated stability at significantly higher voltages.
Quantitative Comparison of Fluorinated Ether Solvents
The electrochemical stability and ionic conductivity of an electrolyte are critical parameters for battery performance. The following table summarizes these key metrics for several recently developed fluorinated ether solvents, providing a basis for comparison.
| Solvent/Electrolyte Composition | Anodic Stability Limit (V vs. Li/Li+) | Ionic Conductivity (mS/cm) | Reference |
| 1M LiFSI in F1F2 (a fluorinated diethoxyethane) | ~4.7 | Not specified | [1] |
| 1M LiPF6 in 5FDEE:FEC (9:1 by vol.) | >4.3 | Not specified | [2] |
| 1M LiTFSI in F2O3 (an asymmetric hydrofluoroether) | Not specified | 1.81 | [3][4] |
| 1M LiTFSI in F3O3 (an asymmetric hydrofluoroether) | Not specified | 0.76 | [3][4] |
| 1.2M LiFSI in TEP/BTFE (1:3 by mol) | ~5.0 | Not specified | [2] |
| DTDL (2,2-dimethoxy-4-(trifluoromethyl)-1,3-dioxolane) | 5.5 | Not specified | [5] |
| DEG-FtriEG (a novel fluorinated ether) | 5.6 | 0.027 (at 30°C) | [1][3][4][6] |
| GPE-FEC/FEPE (60:40) | 4.6 | 1.57 (at 30°C) | [7] |
Note: The performance of electrolytes can be influenced by the type and concentration of the lithium salt, as well as the presence of additives. Direct comparison should be made with consideration of the full electrolyte formulation.
Experimental Determination of Electrochemical Stability
The electrochemical stability window of an electrolyte is typically determined using voltammetric techniques, primarily Cyclic Voltammetry (CV) or Linear Sweep Voltammetry (LSV). Chronoamperometry can also be employed to assess stability over time at a constant potential.
Detailed Experimental Protocol: Cyclic Voltammetry
Objective: To determine the anodic and cathodic stability limits of a fluorinated ether-based electrolyte.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (e.g., a coin cell or a Swagelok-type cell)
-
Working Electrode (WE): Typically a polished glassy carbon or platinum disk electrode.
-
Reference Electrode (RE): Lithium metal foil (Li/Li+).
-
Counter Electrode (CE): Lithium metal foil.
-
Fluorinated ether solvent, lithium salt (e.g., LiPF6, LiFSI, LiTFSI), and any additives.
-
Glovebox with an inert atmosphere (e.g., argon) with low moisture and oxygen levels.
-
Micropipettes and vials for electrolyte preparation.
-
Cell components (separator, spacers, etc.).
Procedure:
-
Electrolyte Preparation: Inside the glovebox, prepare the electrolyte by dissolving the desired lithium salt at a specific concentration (e.g., 1.0 M) in the fluorinated ether solvent. If additives are used, they should be incorporated at this stage.
-
Cell Assembly:
-
Place the working electrode at the base of the cell.
-
Add a separator on top of the working electrode.
-
Carefully add a few drops of the prepared electrolyte to wet the separator and the working electrode.
-
Place the lithium metal reference electrode on the separator.
-
Add the lithium metal counter electrode.
-
Ensure proper electrical contact and seal the cell.
-
-
Cyclic Voltammetry Measurement:
-
Connect the assembled cell to the potentiostat.
-
Set the parameters for the CV scan:
-
Initial Potential: Open circuit potential (OCP) of the cell.
-
Vertex Potential 1 (Anodic Scan): A potential significantly higher than the expected oxidation limit (e.g., 6.0 V vs. Li/Li+).
-
Vertex Potential 2 (Cathodic Scan): A potential significantly lower than the expected reduction limit (e.g., -0.5 V vs. Li/Li+).
-
Scan Rate: A slow scan rate, typically between 0.1 mV/s and 5 mV/s, is used to allow for the observation of diffusion-controlled processes.[8]
-
Number of Cycles: Typically 1-3 cycles are sufficient.
-
-
Start the scan, first sweeping towards the anodic limit from the OCP.
-
-
Data Analysis:
-
Plot the resulting current versus potential.
-
The anodic stability limit is determined as the potential at which a sharp increase in the oxidation current is observed.
-
The cathodic stability limit is determined as the potential at which a sharp increase in the reduction current is observed.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the electrochemical stability of fluorinated ether solvents.
Caption: Experimental workflow for determining the electrochemical stability of fluorinated ether solvents.
Conclusion
Fluorinated ether solvents offer a significant advantage in terms of electrochemical stability, particularly their high anodic stability, which is crucial for the development of high-energy-density batteries. The choice of a specific fluorinated ether will depend on the desired balance between electrochemical stability, ionic conductivity, and other physicochemical properties. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their specific applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Simulation guided molecular design of hydrofluoroether solvent for high energy batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA07670A [pubs.rsc.org]
- 4. arxiv.org [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] A new class of ionically conducting fluorinated ether electrolytes with high electrochemical stability. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Cost-Effective Synthesis of Perfluorinated Dialkyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Perfluorinated dialkyl ethers are a critical class of compounds, prized for their chemical inertness, thermal stability, and unique solvent properties. These characteristics make them invaluable in a range of applications, from lubricants and heat transfer fluids to specialized solvents in the pharmaceutical and electronics industries. However, their synthesis can be challenging and expensive. This guide provides an objective comparison of common synthesis methods, focusing on cost-effectiveness and providing the necessary data and protocols to aid in selecting the most suitable method for your research and development needs.
Comparison of Synthesis Methods
The selection of a synthesis method for perfluorinated dialkyl ethers is often a trade-off between precursor availability, reaction conditions, and desired product purity. Below is a summary of the most common methods with their respective advantages and disadvantages.
| Synthesis Method | General Principle | Typical Yields | Reaction Conditions | Cost-Effectiveness | Key Considerations |
| Fluorination of Partially Fluorinated Ethers | Two-step process: 1) Reaction of perfluoroolefins with alcohols to form partially fluorinated ethers. 2) Subsequent fluorination with elemental fluorine or electrochemical methods.[1] | Good to High (e.g., 82% for the first step)[1] | Varies with fluorination method. Initial reaction often at 50-100°C and 9-16 kgf/cm².[1] | Considered a highly efficient and cost-effective approach due to the use of readily available perfluoroolefins.[1] | Requires handling of hazardous materials like elemental fluorine or anhydrous hydrogen fluoride.[1] |
| Electrochemical Fluorination (ECF) / Simons Process | Electrolysis of a hydrocarbon ether in anhydrous hydrogen fluoride. The C-H bonds are replaced with C-F bonds.[2][3][4] | Low to Moderate (e.g., 16-21% for some cyclic ethers)[1] | Anhydrous hydrogen fluoride, nickel anode, cell potential of 5-6 V.[2] | Can be cost-effective for industrial-scale production of certain perfluorinated compounds.[2][4] | Low yields for some ethers, and the process can lead to fragmentation and isomerization byproducts.[1][5] Requires specialized equipment. |
| Oligomerization of Hexafluoropropylene Oxide (HFPO) | Anionic ring-opening polymerization of HFPO, often initiated by a fluoride ion source, to form perfluoropolyether chains.[6][7][8][9][10] | High | Typically requires a catalyst (e.g., CsF) and an aprotic polar solvent.[7][11] Reaction conditions can be controlled to tune the oligomer length.[7] | Cost is dependent on the price of the HFPO monomer. Can be economical for producing lubricants and other high-performance materials. | Produces a distribution of oligomer lengths, which may require further purification. The process is sensitive to the catalyst and solvent used.[7] |
| Direct Fluorination | Direct reaction of a hydrocarbon ether with elemental fluorine, often diluted with an inert gas. | Generally low | Requires careful control of reaction temperature and fluorine concentration to minimize degradation. | Can be expensive due to the cost and handling requirements of elemental fluorine, as well as low product yields.[1] | High reactivity of fluorine can lead to significant C-C bond cleavage and a mixture of products.[1][3] |
| Williamson Ether Synthesis (Fluorinated Adaptation) | Reaction of a polyfluoroalkanol alcoholate with an alkyl halide or tosylate.[12] | High (e.g., 87-96% for some examples)[12] | Typically requires a base (e.g., KOH) and a suitable solvent (e.g., THF).[12] | Can be cost-effective for synthesizing specific, partially fluorinated ethers if the starting materials are readily available. | May not be suitable for the synthesis of fully perfluorinated ethers. The choice of base and solvent is crucial for good yields. |
| Palladium-Catalyzed Cross-Coupling | Coupling of (hetero)aryl bromides with fluorinated alcohols using a palladium catalyst.[13] | High | Requires a palladium precatalyst, a base (e.g., Cs₂CO₃), and an organic solvent (e.g., toluene).[13] | The cost is influenced by the price of the palladium catalyst and ligands. It is a valuable method for synthesizing complex fluorinated aryl ethers. | This method is primarily for the synthesis of ethers containing an aryl group and may not be applicable for simple dialkyl ethers. |
Experimental Protocols
Synthesis of a Partially Fluorinated Ether via Nucleophilic Addition to a Perfluoroolefin
This protocol is a representative example of the first step in the "Fluorination of Partially Fluorinated Ethers" method.
Reaction: Synthesis of 2-H-hexafluoroisopropyl methyl ether from hexafluoropropylene and methanol.
Materials:
-
Hexafluoropropylene (HFP)
-
Methanol (MeOH)
-
Potassium hydroxide (KOH)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
High-pressure reactor
Procedure:
-
A high-pressure reactor is charged with a solution of potassium hydroxide in methanol.
-
The reactor is sealed and cooled to a low temperature (e.g., 0 °C).
-
Hexafluoropropylene is then introduced into the reactor.
-
The reaction mixture is stirred and allowed to warm to room temperature. The pressure inside the reactor will increase.
-
The reaction is monitored by pressure drop. Once the pressure stabilizes, the reaction is considered complete.
-
The reactor is carefully vented, and the crude product is collected.
-
The product is washed with water to remove any remaining salts and then dried over a suitable drying agent.
-
The final product, 2-H-hexafluoroisopropyl methyl ether, is purified by distillation.
Electrochemical Fluorination (Simons Process) of Diethyl Ether
Reaction: Perfluorination of diethyl ether to produce perfluorodiethyl ether.
Materials:
-
Diethyl ether ((C₂H₅)₂O)
-
Anhydrous hydrogen fluoride (HF)
-
Nickel anode and cathode
-
Electrochemical cell
Procedure:
-
The electrochemical cell is filled with anhydrous hydrogen fluoride.
-
A small amount of a conductivity additive may be added.
-
Diethyl ether is introduced into the cell.
-
A constant voltage (typically 5-6 V) is applied across the nickel electrodes.
-
The electrolysis is carried out until the desired level of fluorination is achieved. Hydrogen gas is evolved at the cathode.
-
The perfluorinated product, being denser and immiscible with HF, settles at the bottom of the cell and can be drained off.
-
The crude product is washed with a dilute base solution to neutralize any residual HF, followed by washing with water.
-
The final product is dried and purified by distillation.
Visualizing the Synthesis Workflow
The following diagrams illustrate the general workflows for two of the discussed synthesis methods.
References
- 1. sibran.ru [sibran.ru]
- 2. Electrochemical fluorination - Wikipedia [en.wikipedia.org]
- 3. notes.fluorine1.ru [notes.fluorine1.ru]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Novel perfluoropolyalkylethers monomers: synthesis and photo-induced cationic polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. Hexafluoropropylene oxide - Wikipedia [en.wikipedia.org]
- 11. US4973748A - Process for the oligomerization of hexafluoropropene oxide - Google Patents [patents.google.com]
- 12. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Environmental Safety of HFEs and Traditional Fluorocarbons
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental safety profiles of hydrofluoroethers (HFEs) against traditional fluorocarbons, including chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and hydrofluorocarbons (HFCs). The information presented is intended to assist in making informed decisions regarding solvent and refrigerant selection, with a focus on environmental impact.
Introduction to Fluorocarbons and Their Environmental Impact
Traditional fluorocarbons have been widely used as refrigerants, solvents, and propellants due to their stability and thermodynamic properties. However, their environmental consequences have led to significant regulatory action.
-
Chlorofluorocarbons (CFCs): As the first generation of refrigerants, CFCs were identified as a primary cause of stratospheric ozone depletion. They are highly stable in the lower atmosphere, allowing them to reach the stratosphere where they are broken down by intense ultraviolet (UV) light, releasing chlorine atoms that catalytically destroy ozone.[1]
-
Hydrochlorofluorocarbons (HCFCs): Developed as transitional replacements for CFCs, HCFCs contain hydrogen atoms, making them more susceptible to breakdown in the lower atmosphere (troposphere).[2] This reduces their potential to reach the stratosphere, resulting in lower, but not zero, ozone depletion potential.[2][3]
-
Hydrofluorocarbons (HFCs): HFCs contain no chlorine and therefore do not deplete the stratospheric ozone layer.[1][2] However, many HFCs are potent greenhouse gases with a high global warming potential (GWP), contributing significantly to climate change.[4][5]
-
Hydrofluoroethers (HFEs): HFEs were developed as third-generation replacements for CFCs and HCFCs.[6] They are characterized by a near-zero ozone depletion potential and a lower global warming potential compared to many HFCs, primarily due to shorter atmospheric lifetimes.[6]
The Montreal Protocol , an international treaty established in 1987, mandated the phase-out of CFCs and subsequently HCFCs due to their role in ozone depletion.[2][4] More recently, the Kigali Amendment to the Montreal Protocol aims to phase down the production and use of high-GWP HFCs.[4]
Key Environmental Impact Metrics
To objectively compare these compounds, three primary metrics are used:
-
Ozone Depletion Potential (ODP): A relative measure of a substance's ability to destroy stratospheric ozone. The ODP of CFC-11 is defined as 1.0.[1][7][8]
-
Global Warming Potential (GWP): A measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂), which has a GWP of 1.0. The 100-year time horizon is most commonly used.[1][9]
-
Atmospheric Lifetime: The average time a molecule of a compound resides in the atmosphere before being removed by chemical reaction or physical processes. A longer lifetime often correlates with higher ODP and GWP.
Quantitative Data Comparison
The following table summarizes the environmental properties of selected traditional fluorocarbons and hydrofluoroethers.
| Compound Class | Example Compound | Atmospheric Lifetime (Years) | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-year) |
| CFC | CFC-11 (CCl₃F) | 45 | 1.0 | 5,000 |
| CFC-12 (CCl₂F₂) | 100 | 1.0 | 8,500 | |
| HCFC | HCFC-22 (CHClF₂) | 12 | 0.055 | 1,810 |
| HCFC-123 (C₂HCl₂F₃) | 1.3 | 0.02 | 77 | |
| HFC | HFC-134a (C₂H₂F₄) | 14 | 0 | 1,430 |
| HFC-23 (CHF₃) | 222 | 0 | 14,800 | |
| HFE | HFE-7100 (C₄F₉OCH₃) | 4.1 | 0 | 297 |
| HFE-7200 (C₄F₉OC₂H₅) | 0.8 | 0 | 59 |
Data compiled from multiple sources, including the U.S. Environmental Protection Agency (EPA) and Intergovernmental Panel on Climate Change (IPCC) reports.[1]
Experimental Protocols for Determining Environmental Metrics
The values presented above are determined through rigorous experimental and modeling techniques designed to simulate atmospheric conditions.
The primary removal mechanism for HCFCs, HFCs, and HFEs in the troposphere is reaction with the hydroxyl (OH) radical. The rate of this reaction is a key factor in determining the compound's atmospheric lifetime.
-
Experimental Workflow:
-
Reactant Preparation: A known concentration of the test compound and an OH radical precursor (e.g., O₃ in the presence of water vapor) are introduced into a reaction chamber.[10]
-
OH Radical Generation: OH radicals are generated in the chamber, typically via pulsed laser photolysis of the precursor.[10][11]
-
Concentration Monitoring: The decay of the OH radical concentration over time is monitored using techniques like Laser-Induced Fluorescence (LIF) or Time-Resolved Fourier Transform Infrared (TR-FTIR) spectroscopy.[3][11][12]
-
Rate Constant Calculation: By measuring the decay rate at various concentrations of the test compound, the bimolecular rate coefficient (k_OH) for the reaction is determined.[10]
-
Lifetime Estimation: The atmospheric lifetime (τ) is then calculated by integrating the k_OH value with global atmospheric models that account for OH radical concentration, temperature, and pressure at different altitudes.
-
-
Apparatus:
-
Smog Chambers: Large volume reactors, often made of FEP Teflon film, are used to simulate atmospheric conditions.[13][14] These chambers are equipped with light sources to mimic solar radiation and instrumentation to monitor reactants and products.[14][15]
-
Spectroscopic and Chromatographic Systems: FTIR spectrometers, Gas Chromatography-Mass Spectrometry (GC-MS), and Laser-Induced Fluorescence systems are essential for precise concentration measurements.[10][16]
-
GWP is calculated based on a compound's radiative efficiency (its ability to absorb infrared radiation) and its atmospheric lifetime.
-
Experimental Workflow:
-
Infrared Spectrum Measurement: The infrared absorption spectrum of the compound is measured using Fourier Transform Infrared (FTIR) spectroscopy.[17] This determines the wavelengths at which the molecule absorbs energy and its absorption cross-section.
-
Radiative Efficiency (RE) Calculation: The measured spectrum is used in a radiative transfer model to calculate the radiative efficiency, which quantifies the forcing (in W m⁻² ppb⁻¹) a compound exerts on the climate system.[17]
-
GWP Calculation: The GWP is calculated by integrating the radiative forcing of a pulse emission of the gas over a specified time horizon (e.g., 100 years) and normalizing it to the integrated forcing of an equivalent mass of CO₂.[6][9][17] This calculation incorporates the atmospheric lifetime of the compound.
-
Visualization of Environmental Impact Pathways
The following diagram illustrates the atmospheric fate and primary environmental impacts of the different fluorocarbon classes.
Caption: Atmospheric fate and impact of different fluorocarbon classes.
Conclusion
The data clearly indicate that hydrofluoroethers (HFEs) possess a more favorable environmental safety profile compared to traditional fluorocarbons.
-
Ozone Depletion: Like HFCs, HFEs have an Ozone Depletion Potential of zero, making them a safe alternative for protecting the stratospheric ozone layer.[5]
-
Global Warming: HFEs generally exhibit significantly lower Global Warming Potentials than CFCs, HCFCs, and many commercially significant HFCs. This is a direct result of their shorter atmospheric lifetimes, which are facilitated by the ether linkage in their molecular structure, making them more susceptible to degradation by OH radicals in the troposphere.
-
Regulatory Standing: As regulations continue to restrict substances with high GWP, such as those targeted by the Kigali Amendment, HFEs represent a viable, long-term alternative that aligns with global environmental protection goals.
For researchers and professionals in drug development and other scientific fields, selecting HFEs over traditional fluorocarbons can significantly reduce the environmental footprint of their operations without compromising on performance for applications like precision cleaning and heat transfer.
References
- 1. epa.gov [epa.gov]
- 2. Introduction - Toxicity of Alternatives to Chlorofluorocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fexa.io [fexa.io]
- 5. researchgate.net [researchgate.net]
- 6. Updated Global Warming Potentials and Radiative Efficiencies of Halocarbons and Other Weak Atmospheric Absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. carbontrail.net [carbontrail.net]
- 8. protocolodemontreal.org.br [protocolodemontreal.org.br]
- 9. fluorocarbons.org [fluorocarbons.org]
- 10. repository.library.noaa.gov [repository.library.noaa.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Application of smog chambers in atmospheric process studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of 1H,1H,2'H-Perfluorodipropyl Ether and Alternative Inhaled Anesthetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the physicochemical properties, spectroscopic data, and toxicological profiles of 1H,1H,2'H-Perfluorodipropyl ether against commonly used inhaled anesthetics: sevoflurane, desflurane, and isoflurane. The information presented is intended to support researchers and drug development professionals in making informed decisions regarding the selection and evaluation of these compounds. While extensive data is available for the established anesthetic agents, information on this compound is limited, underscoring the need for further experimental investigation.
Physicochemical Properties
A comparative summary of the key physicochemical properties is presented in Table 1. These properties are fundamental to the handling, delivery, and pharmacokinetic behavior of these volatile compounds.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Sevoflurane | Desflurane | Isoflurane |
| Molecular Formula | C₆H₃F₁₁O[1][2] | C₄H₃F₇O[3] | C₃H₂F₆O | C₃H₂ClF₅O[4] |
| Molecular Weight ( g/mol ) | 300.07[2][] | 200.05[6] | 168.04[7] | 184.49[4][8] |
| Boiling Point (°C at 1 atm) | 81.3 - 87.5[1][][9] | 58.6[10] | 22.8[7] | 48.5[11] |
| Density (g/cm³ at 20°C) | 1.543[][9] | ~1.52 (at 25°C)[12] | 1.465[13] | 1.496 (at 25°C)[11] |
| Vapor Pressure (mmHg at 20°C) | Data not available | 157[10] | 669 - 681[7] | 238[4] |
| Blood/Gas Partition Coefficient | Data not available | 0.63 - 0.69[12] | 0.42 - 0.57[7] | 1.4[4] |
| Oil/Gas Partition Coefficient | Data not available | 47.2[10] | 19[7] | 98[4] |
Spectroscopic Data
-
¹H NMR, ¹³C NMR, and ¹⁹F NMR would be crucial for confirming the chemical structure and purity. For fluorinated ethers, ¹⁹F NMR is particularly informative.[14]
-
Infrared (IR) Spectroscopy would identify characteristic functional groups, such as C-O-C and C-F bonds.
-
Mass Spectrometry (MS) would determine the exact mass and fragmentation pattern, further confirming the molecular structure.
For the alternative anesthetics, extensive spectroscopic data is available in proprietary databases and scientific literature, consistent with their well-characterized nature as pharmaceutical compounds.
Toxicological and Environmental Impact
The toxicological profile of this compound has not been fully investigated. Limited information from a Safety Data Sheet (SDS) suggests it may cause skin and eye irritation. A comprehensive toxicological assessment, including acute toxicity, genotoxicity, and repeat-dose toxicity studies, is necessary to understand its safety profile.
In contrast, the toxicological profiles of sevoflurane, desflurane, and isoflurane are well-documented due to their long-standing clinical use.
Table 2: Comparison of Toxicological and Environmental Data
| Aspect | This compound | Sevoflurane | Desflurane | Isoflurane |
| Acute Toxicity | Data not available | Low acute toxicity.[12] | Low acute toxicity.[15] | Low acute toxicity.[16] |
| Metabolism | Data not available | Approximately 5% metabolized by CYP2E1 to inorganic fluoride and hexafluoroisopropanol.[17][18] | Minimally metabolized (0.02-0.2%) to trifluoroacetic acid.[18][19] | Approximately 0.2% metabolized to trifluoroacetic acid and fluoride ions.[20] |
| Hepatotoxicity | Data not available | Rare reports of mild to severe liver injury, potentially immune-mediated.[12][21] | Very rare reports of hepatotoxicity.[13][22] | Can cause mild to severe hepatic dysfunction, particularly with prior exposure to halogenated anesthetics.[23] |
| Nephrotoxicity | Data not available | Potential for nephrotoxicity from Compound A (a degradation product) and fluoride ions, though clinical significance is debated.[17][21] | Not associated with nephrotoxicity.[13] | Low risk of renal toxicity.[24] |
| Environmental Impact | Data not available | Contributes to greenhouse gases. | Higher global warming potential compared to sevoflurane and isoflurane. | Contributes to greenhouse gases. |
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible determination of the properties of these compounds.
Determination of Boiling Point (Micro Method)
This method is suitable for small quantities of volatile liquids.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this micro method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from a capillary tube and then ceases upon cooling is recorded as the boiling point.
Apparatus:
-
Thiele tube or similar heating bath
-
Thermometer
-
Small test tube (e.g., 6 x 50 mm)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating fluid
Procedure:
-
A small amount of the liquid sample (approximately 0.5 mL) is placed in the small test tube.
-
The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube containing mineral oil.
-
The side arm of the Thiele tube is gently heated, causing the temperature of the oil to rise.
-
As the liquid in the test tube is heated, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is continued until a continuous and rapid stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the stream of bubbles stops, and the liquid begins to enter the capillary tube.[25][26]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A small sample of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
The solution is transferred to an NMR tube.
-
¹H, ¹³C, and ¹⁹F NMR spectra are acquired using a high-field NMR spectrometer.
-
The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the molecular structure.
Infrared (IR) Spectroscopy:
-
A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
The plates are placed in an IR spectrometer.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The absorption bands are analyzed to identify the functional groups present in the molecule.
Mass Spectrometry (MS):
-
A small amount of the sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds.
-
The sample is ionized using a suitable method (e.g., electron ionization).
-
The mass-to-charge ratio of the resulting ions is measured.
-
The molecular ion peak and fragmentation pattern are analyzed to determine the molecular weight and structural fragments.
Acute Oral Toxicity Testing (Following OECD Guideline 423: Acute Toxic Class Method)
This method allows for the classification of a substance's toxicity with a reduced number of animals.
Principle: A stepwise procedure is used where a group of animals (typically three) is dosed at a defined starting dose level. The outcome (mortality or survival) determines the next step: dosing at a lower or higher fixed dose level, or terminating the study.
Procedure:
-
Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex (usually females) are used.[27]
-
Housing and Fasting: Animals are caged individually and fasted overnight before dosing.
-
Dose Preparation and Administration: The test substance is administered orally by gavage in a single dose. The vehicle used should be inert (e.g., water or corn oil).
-
Starting Dose: The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any existing information about the substance's toxicity.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Stepwise Procedure:
-
If mortality occurs at the starting dose, the next dose level is lower.
-
If no mortality occurs, the next dose level is higher.
-
-
Classification: The substance is classified into a toxicity category based on the outcomes at different dose levels.[28][29]
Visualizations
The following diagram illustrates a general workflow for the comparative analysis of the physicochemical and toxicological properties of the subject compounds.
Caption: Workflow for the comparative analysis of fluorinated ethers.
References
- 1. fluoryx.com [fluoryx.com]
- 2. scbt.com [scbt.com]
- 3. Sevoflurane - Wikipedia [en.wikipedia.org]
- 4. Isoflurane - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. Isoflurane | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. This compound | CAS#:1000-28-8 | Chemsrc [chemsrc.com]
- 10. Sevoflurane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labeling.pfizer.com [labeling.pfizer.com]
- 12. Sevoflurane | C4H3F7O | CID 5206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Desflurane - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. xenonhealth.com [xenonhealth.com]
- 16. Acute poisoning death resulting from a veterinary employee’s isoflurane abuse | springermedizin.de [springermedizin.de]
- 17. [Sevoflurane: metabolism and toxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Scholars@Duke publication: Metabolism and toxicity of the new anesthetic agents. [scholars.duke.edu]
- 19. Characteristics and implications of desflurane metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. europeanreview.org [europeanreview.org]
- 21. Sevoflurane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Desflurane - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Isoflurane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Isoflurane | C3H2ClF5O | CID 3763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. chymist.com [chymist.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. scribd.com [scribd.com]
- 28. researchgate.net [researchgate.net]
- 29. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
Safety Operating Guide
Navigating the Safe Disposal of 1H,1H,2'H-Perfluorodipropyl Ether: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 1H,1H,2'H-Perfluorodipropyl ether, a fluorinated ether that requires careful handling due to its potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound. This compound is classified as an irritant and may cause allergic skin reactions and serious eye irritation.[1] Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Adherence to strict personal protective equipment (PPE) protocols is mandatory.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear protective safety goggles.[1]
-
Hand Protection: Use chemical-resistant gloves.[1]
-
Body Protection: Wear protective clothing and chemical-resistant boots.[1]
In the event of exposure, immediately flush the affected area with copious amounts of water. If eye contact occurs, rinse cautiously with water for at least 15 minutes, keeping the eyes open.[1] Seek medical attention if irritation persists.[1]
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1000-28-8 |
| Molecular Formula | C6H3F11O |
| Molecular Weight | 300.07 g/mol |
| Boiling Point | 87.5 °C @ 760 mm Hg |
| Density | 1.5844 g/mL @ 20 °C |
| Flash Point | None |
| Primary Hazards | Irritant, May cause allergic skin reaction, Causes serious eye irritation |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through incineration by a licensed hazardous waste management company.[1][2] Dumping this chemical down the drain is not an acceptable practice.[3] The following protocol outlines the necessary steps for its proper disposal from the laboratory.
1. Waste Collection and Segregation:
-
Collect waste this compound in a designated, properly labeled, and chemically compatible container. Glass bottles are generally suitable for solvent waste.[3]
-
Ensure the container is kept tightly closed when not in use to prevent the release of vapors.[1][4]
-
Do not mix this waste with other incompatible chemical waste streams.[5]
2. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Utilize secondary containment for all liquid hazardous waste to prevent spills.[5]
3. Arranging for Disposal:
-
Contact a licensed and reputable hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are aware of the material's properties and hazards.
4. Final Disposal Method:
-
The primary recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This process should only be carried out by qualified professionals at a licensed facility.
-
Other potential disposal options for per- and polyfluoroalkyl substances (PFAS), like this ether, may include hazardous waste landfilling or deep well injection, though incineration is often preferred for complete destruction.[6]
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment. Always observe all federal, state, and local regulations regarding hazardous waste disposal.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
